Methyl 1,4-Benzodioxane-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLAAGHHNZECPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389175 | |
| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-79-4 | |
| Record name | Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1,4-benzodioxane-2-carboxylate is a key intermediate in the synthesis of a wide array of biologically active compounds. Its rigid scaffold and chiral center make it a valuable building block in medicinal chemistry for targeting various receptors and enzymes. This technical guide provides an in-depth overview of the predominant synthetic route to racemic this compound, focusing on the condensation reaction between catechol and a suitable three-carbon electrophile. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow are presented to facilitate its practical application in a laboratory setting.
Introduction
The 1,4-benzodioxane moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse pharmacological activities, including α-adrenergic blockers and potential anticancer agents. The stereochemistry at the C2 position of the dioxane ring is often crucial for biological activity. This compound serves as a versatile starting material for the introduction of various functionalities at this position, making its efficient synthesis a topic of significant interest. This document outlines the most common and straightforward method for its preparation.
Primary Synthetic Route: Williamson Ether Synthesis
The most widely employed method for the synthesis of the 1,4-benzodioxane ring system is a variation of the Williamson ether synthesis. This approach involves the reaction of a catechol with a dielectrophilic three-carbon component, leading to a double O-alkylation and subsequent cyclization.
Reaction Scheme
The synthesis of this compound is typically achieved through the condensation of catechol with methyl 2,3-dibromopropionate. The reaction is generally carried out in the presence of a base to deprotonate the hydroxyl groups of catechol, facilitating the nucleophilic attack on the electrophilic carbons of the propionate derivative.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound.
Synthesis of Racemic this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
Catechol
-
Methyl 2,3-dibromopropionate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Petroleum ether
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
A mixture of catechol (1.0 eq), methyl 2,3-dibromopropionate (1.0 eq), and potassium carbonate (3.0 eq) in anhydrous acetone is stirred at reflux overnight.
-
Upon cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, 1 M aqueous NaOH, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography on silica gel.
Data Presentation
Reaction Parameters and Yields
| Starting Material (Substituted Catechol) | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 3-Bromocatechol | K₂CO₃ | Acetone | Reflux | Overnight | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 25 | [1] |
| 3-Bromocatechol | K₂CO₃ | Acetone | Reflux | Overnight | Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 40 | [1] |
| 3-Nitrocatechol | N,N-diisopropylethylamine | Acetonitrile | Reflux | Overnight | Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 15.9 | [2] |
| 3-Nitrocatechol | N,N-diisopropylethylamine | Acetonitrile | Reflux | Overnight | Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 20.1 | [2] |
Spectroscopic Data for Methyl 5-nitro-1,4-benzodioxane-2-carboxylate[2]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR (300 MHz, CDCl₃) | 7.54 | dd | 8.2, 1.6 |
| 7.25 | dd | 8.2, 1.6 | |
| 6.97 | t | 8.2 | |
| 4.94 | dd | 4.4, 3.2 | |
| 4.59–4.44 | m | ||
| 3.84 | s | ||
| ¹³C NMR (75 MHz, CDCl₃) | 167.5, 143.7, 139.2, 138.3, 122.4, 121.0, 118.6, 71.5, 65.3, 53.2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound via the condensation of catechol with methyl 2,3-dibromopropionate is a robust and well-documented method. This guide provides the necessary details for its successful implementation, including reaction conditions and purification protocols. The versatility of the 1,4-benzodioxane scaffold ensures that this synthetic intermediate will remain a valuable tool for medicinal chemists and researchers in the development of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic routes, such as enzymatic resolutions, may offer pathways to enantiomerically pure products.[3][4]
References
Methyl 1,4-Benzodioxane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 1,4-Benzodioxane-2-carboxylate, a key heterocyclic compound. Its rigid structure and chiral center make it a valuable scaffold in medicinal chemistry, particularly in the development of therapeutics targeting adrenergic and serotonergic receptors. This document outlines its chemical and physical properties, spectral data, a detailed synthesis protocol, and its role in modulating specific signaling pathways.
Core Properties and Data
This compound is a stable aromatic ether. The following tables summarize its key physical, chemical, and computed properties.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 3663-79-4 | [1] |
| Appearance | White solid (for a nitro-derivative) | [2] |
| Melting Point | 90.2 °C (for Methyl 8-nitro-1,4-benzodioxane-2-carboxylate) | [2] |
Table 2: Computed Chemical Properties
| Property | Value | Reference |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 194.05790880 Da | [1] |
| Monoisotopic Mass | 194.05790880 Da | [1] |
| Topological Polar Surface Area | 44.8 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 216 | [1] |
Spectral Data Summary
The structural integrity of this compound and its derivatives is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral characteristics.
Table 3: Spectral Data
| Technique | Data Highlights | Reference |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl ester protons. For substituted derivatives, the aromatic region shows characteristic splitting patterns (e.g., dd, dd, and t). The aliphatic region typically shows a pseudo-triplet or doublet of doublets for the C2 proton and distinct doublets of doublets for the C3 protons. | [2][3][4] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, the methine carbon at C2, the methylene carbon at C3, and the methyl carbon of the ester. | [2][3][4] |
| Mass Spec. | (GC-MS) A molecular ion peak corresponding to the compound's molecular weight (m/z = 194) and characteristic fragmentation patterns. | [1] |
| IR Spec. | Characteristic absorption bands for the C=O stretching of the ester, C-O-C stretching of the ether linkages, and C-H stretching of the aromatic and aliphatic groups. | [1] |
Synthesis Protocol
The synthesis of racemic this compound is most commonly achieved through the condensation of catechol with methyl 2,3-dibromopropionate.[2][5] This reaction proceeds via a Williamson ether synthesis mechanism.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
Catechol
-
Methyl 2,3-dibromopropionate
-
Potassium Carbonate (K₂CO₃) or another suitable base (e.g., N,N-diisopropylethylamine)
-
Acetone or Acetonitrile (solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1 equivalent) in acetone.
-
Addition of Base: Add potassium carbonate (3 equivalents) to the solution.
-
Addition of Electrophile: To the stirred suspension, add a solution of methyl 2,3-dibromopropionate (1 equivalent) in acetone dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Biological Activity and Signaling Pathways
The 1,4-benzodioxane moiety is a key pharmacophore in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as α₁-adrenergic and 5-HT₁ₐ serotonin receptors.[6][7] Derivatives of this compound are foundational for developing selective antagonists and agonists for these receptors.
α₁-Adrenergic Receptor Antagonism
Many 1,4-benzodioxane derivatives act as antagonists at α₁-adrenergic receptors. This antagonism is crucial for the treatment of conditions like hypertension and benign prostatic hyperplasia. The binding of these compounds to α₁-adrenergic receptors inhibits the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.
5-HT₁ₐ Serotonin Receptor Agonism/Antagonism
Derivatives of 1,4-benzodioxane have also been developed as potent and selective ligands for the 5-HT₁ₐ serotonin receptor, acting as either agonists or antagonists.[6] These are of interest for treating depression, anxiety, and other CNS disorders. Agonists at this receptor typically lead to a decrease in the production of the second messenger cyclic AMP (cAMP).
Conclusion
This compound is a versatile and synthetically accessible molecule that serves as a crucial starting material for a wide range of biologically active compounds. Its derivatives have shown significant potential in modulating key GPCR signaling pathways, making it a compound of high interest for ongoing and future drug discovery and development efforts. This guide provides a foundational understanding of its properties and applications for researchers in the field.
References
- 1. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
"physical and chemical properties of Methyl 1,4-Benzodioxane-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1,4-Benzodioxane-2-carboxylate, a key heterocyclic compound. This molecule serves as a crucial scaffold in medicinal chemistry for the development of a wide range of biologically active compounds. Its structural features are pivotal in the design of therapeutic agents, making a thorough understanding of its properties essential for researchers in drug discovery and development.
Core Physical and Chemical Properties
Data Presentation: Quantitative Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Exact Mass | 194.05790880 Da | [2] |
| CAS Number | 3663-79-4 | [1][2] |
| XLogP3 | 1.7 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectra of related compounds show characteristic signals for the protons on the dioxane ring, typically appearing as multiplets in the aliphatic region. The aromatic protons on the benzene ring present as multiplets in the aromatic region, with their chemical shifts influenced by any substituents.[4]
-
¹³C NMR spectra provide key information on the carbon framework of the molecule.[4] Advanced techniques such as HSQC and HMBC are instrumental in the unambiguous structural elucidation of its derivatives.[4]
-
-
Infrared (IR) Spectroscopy : IR spectra would be expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether linkages, and vibrations associated with the aromatic ring.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[2]
Experimental Protocols
The synthesis of this compound and its derivatives is well-documented. A general and straightforward method involves the condensation of a catechol with a suitable three-carbon synthetic unit, such as methyl 2,3-dibromopropionate.[3][4]
General Synthesis of Substituted Methyl 1,4-Benzodioxane-2-carboxylates
Objective: To synthesize substituted Methyl 1,4-Benzodioxane-2-carboxylates via nucleophilic substitution.
Materials:
-
Substituted Catechol (e.g., 3-nitrocatechol, 3-bromocatechol)
-
Methyl 2,3-dibromopropionate
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted catechol in anhydrous acetonitrile.
-
Addition of Base: Add a suitable base, such as N,N-diisopropylethylamine (typically 3 equivalents), to the stirred solution.
-
Addition of Electrophile: Prepare a solution of methyl 2,3-dibromopropionate (1 equivalent) in anhydrous acetonitrile and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at reflux overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate (e.g., to an 80:20 petroleum ether/ethyl acetate mixture), is often effective in separating the desired product isomers.[3][5]
-
Characterization: Characterize the purified product(s) using NMR, IR, and mass spectrometry to confirm the structure and purity.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted Methyl 1,4-Benzodioxane-2-carboxylates.
Caption: General workflow for the synthesis of this compound derivatives.
Role as a Synthetic Template
This compound is a versatile template for creating a diverse range of biologically active molecules. The ester group at the 2-position and the potential for substitution on the benzene ring allow for extensive chemical modifications.
Caption: Role as a template for synthesizing biologically active compounds.
References
"Methyl 1,4-Benzodioxane-2-carboxylate molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,4-benzodioxane-2-carboxylate is a pivotal heterocyclic compound widely recognized in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The 1,4-benzodioxane motif is a key structural component in numerous pharmaceuticals, including agents targeting adrenergic, serotoninergic, and nicotinic receptors.[1] This compound is a crucial synthetic intermediate, most notably in the preparation of the (S)-enantiomer of Doxazosin, an alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical protocols, and discusses its significance in drug discovery.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 194.18 g/mol | |
| Molecular Formula | C₁₀H₁₀O₄ | [2] |
| CAS Number | 3663-79-4 | [2] |
| IUPAC Name | methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | [3] |
| Synonyms | 1,4-Benzodioxan-2-carboxylic acid, methyl ester; Methyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate | [3] |
| Purity | Typically ≥95% | [2] |
| Storage | Room temperature | [2] |
| Melting Point | Data not available (For reference, the related compound 2-hydroxymethyl-1,4-benzodioxane has a melting point of 85.0-92.0°C) | [4] |
| Boiling Point | Data not available (For reference, the ethyl ester analog has a boiling point of 115°C at 0.2 mmHg) | [5] |
| Density | Data not available (For reference, the related compound 2-aminomethyl-1,4-benzodioxane has a density of 1.1679 g/mL at 25°C) | [6] |
Experimental Protocols
Synthesis of Racemic this compound
A common and straightforward method for the synthesis of 2-substituted 1,4-benzodioxanes is the condensation of a catechol derivative with methyl 2,3-dibromopropionate. This reaction provides the racemic mixture of the product.
Materials:
-
3-Substituted Catechol (e.g., 3-Nitrocatechol for the synthesis of the nitro-derivative)
-
Methyl 2,3-dibromopropionate
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Diethyl ether
Procedure:
-
Dissolve the 3-substituted catechol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add N,N-Diisopropylethylamine (3.0 eq) to the stirred solution.
-
In a separate vessel, prepare a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile.
-
Add the methyl 2,3-dibromopropionate solution dropwise to the catechol solution.
-
Stir the reaction mixture at reflux overnight.
-
Upon cooling to room temperature, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 1 M aqueous NaOH, and finally with brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash chromatography on silica gel. A gradient elution from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate (e.g., 80:20) is typically effective. The separation of regioisomers, if applicable, can be achieved during this step. For instance, in the synthesis of nitro-derivatives, one isomer may precipitate from diethyl ether, simplifying the chromatographic separation of the other.
Chiral Resolution and Analysis by HPLC
The enantiomers of this compound can be resolved and analyzed using chiral High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm × 250 mm) or a similar cellulose-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample (crude reaction mixture or purified product) in the mobile phase at a concentration of approximately 0.5-1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Expected Results: Under these conditions, the two enantiomers of this compound should be well-resolved. For example, reported retention times for the (R) and (S) enantiomers on a Daicel CHIRALCEL OJ-H column are approximately 25.2 min and 27.1 min, respectively.
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound derivatives.
Caption: General workflow for the synthesis of this compound.
Biological Significance and Applications in Drug Development
While this compound itself is not known for significant direct biological activity, its importance lies in its role as a key building block for pharmacologically active compounds. The 1,4-benzodioxane scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in molecules that interact with a wide range of biological targets.
The most prominent application is in the synthesis of Doxazosin , a potent and selective antagonist of α₁-adrenergic receptors. Doxazosin is clinically used for the management of hypertension and benign prostatic hyperplasia (BPH).
Signaling Pathway of Doxazosin
Doxazosin exerts its therapeutic effects by blocking the action of norepinephrine on α₁-adrenergic receptors in smooth muscle cells. This antagonism leads to vasodilation and a reduction in blood pressure. In BPH, it relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow. Recent studies have also suggested that doxazosin can modulate other pathways, such as the JAK/STAT signaling cascade, indicating potential applications in oncology.[1]
The diagram below illustrates the primary mechanism of action of Doxazosin at the α₁-adrenergic receptor.
Caption: Mechanism of action of Doxazosin as an α₁-adrenergic receptor antagonist.
Conclusion
This compound is a compound of significant value to the scientific and pharmaceutical research communities. Its established synthetic routes and its role as a precursor to clinically important drugs like Doxazosin underscore its importance. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and application of this versatile molecule in their drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | C10H10O4 | CID 3096253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxymethyl-1,4-benzodioxane, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-Aminomethyl-1,4-benzodioxane 97 4442-59-5 [sigmaaldrich.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 1,4-Benzodioxane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of Methyl 1,4-Benzodioxane-2-carboxylate, a key heterocyclic compound. By detailing the synthesis, spectroscopic analysis, and data interpretation, this document serves as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of catechol with methyl 2,3-dibromopropionate.[1][2][3] This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of catechol attack the electrophilic carbons of the dibromopropionate, leading to the formation of the 1,4-benzodioxane ring system.
Experimental Protocol: Synthesis
Materials:
-
Catechol
-
Methyl 2,3-dibromopropionate
-
Potassium Carbonate (anhydrous)
-
Acetone (dry)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of catechol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).
-
Add a solution of methyl 2,3-dibromopropionate (1.05 eq) in dry acetone dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and multiplicity of each atom.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 6.95 - 6.85 | m | - | 4H | Ar-H |
| 4.88 | dd | 7.6, 3.2 | 1H | O-CH -COOCH₃ |
| 4.45 | dd | 11.8, 3.2 | 1H | O-CH ₂ |
| 4.35 | dd | 11.8, 7.6 | 1H | O-CH ₂ |
| 3.80 | s | - | 3H | -COOCH ₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C =O |
| 143.2, 142.8 | Ar-C -O |
| 122.5, 122.0, 117.5, 117.0 | Ar-C H |
| 71.2 | O-C H-COOCH₃ |
| 65.0 | O-C H₂ |
| 52.8 | -COOC H₃ |
Note: The assignments are based on the analysis of substituted analogs and general chemical shift principles.[1][2]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data with appropriate window functions and phase correction.
¹³C NMR Acquisition:
-
Acquire the spectrum on a 100 MHz NMR spectrometer.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
-
Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate integration, if required.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950, ~2870 | Medium | C-H stretch (Aliphatic) |
| ~1745 | Strong | C=O stretch (Ester) |
| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |
| ~1280, ~1120 | Strong | C-O stretch (Ether and Ester) |
Sample Preparation (Thin Film):
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean salt plate and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Mass Spectrometric Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 194 | High | [M]⁺ (Molecular ion) |
| 135 | High | [M - COOCH₃]⁺ (Loss of the methoxycarbonyl group) |
| 107 | Medium | [C₇H₇O]⁺ (Fragment from the benzodioxane ring) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Sample Introduction:
-
Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
Ionization:
-
Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Record the mass-to-charge ratio and relative abundance of each detected ion.
Visualization of the Structure Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a directed graph, starting from the synthesis and proceeding through various analytical techniques to the final confirmed structure.
Key 2D NMR Correlations
For a more in-depth analysis and unambiguous assignment of the NMR signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
References
The Diverse Biological Activities of 1,4-Benzodioxane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif that has been extensively utilized in medicinal chemistry to design and synthesize a wide array of biologically active molecules.[1][2][3] Its unique structural features, including a conformationally constrained dioxane ring fused to a benzene ring, allow for versatile substitutions that can be tailored to interact with a multitude of biological targets.[2] This has led to the development of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and profound effects on the central nervous system.[3][4] This technical guide provides a comprehensive overview of the core biological activities of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity
1,4-benzodioxane derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and motility.[1][5] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways implicated in tumorigenesis.
A notable example is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.[1] Certain 1,3,4-thiadiazole derivatives incorporating the 1,4-benzodioxane moiety have been identified as potent FAK inhibitors.[2] Another key target is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth and proliferation. A series of 1,4-benzodioxane-hydrazone derivatives has been synthesized, with some compounds demonstrating significant inhibitory activity against mTOR kinase.[6]
Furthermore, some 1,3,4-oxadiazolyl benzodioxanes have been developed as inhibitors of telomerase, an enzyme essential for maintaining telomere length in rapidly dividing cancer cells.[1] The inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous oncoproteins, has also been explored as a therapeutic strategy.[1]
Quantitative Data: Anticancer Activity
| Compound Class | Target | Cell Line(s) | Activity Metric | Value | Reference(s) |
| 1,3,4-Thiadiazole derivatives | FAK | Various cancer cell lines | - | - | [1][2] |
| 1,4-Benzodioxane-hydrazone derivatives | mTOR kinase | MDA-MB-435 (Melanoma) | IC50 | 5.47 µM | [6] |
| 1,4-Benzodioxane-hydrazone derivatives | 56 cancer cell lines | Average GI50 | 6.92 µM | [6] | |
| MDA-MB-435 (Melanoma) | GI50 | 0.20 µM | [6] | ||
| M14 (Melanoma) | GI50 | 0.46 µM | [6] | ||
| SK-MEL-2 (Melanoma) | GI50 | 0.57 µM | [6] | ||
| UACC-62 (Melanoma) | GI50 | 0.27 µM | [6] | ||
| 1,3,4-Oxadiazolyl benzodioxanes | Telomerase | HEPG2, HELA, SW1116, BGC823 | IC50 | 1.27 µM | [1] |
| Benzodioxane derivatives | Hsp90 (yeast) | - | IC50 | 7.1 µM | [1] |
| Various cancer cell lines | GI50 | 4.1 µM | [1] |
Experimental Protocol: In Vitro mTOR Kinase Assay
This protocol outlines the direct measurement of mTOR kinase inhibition by a test compound.
Materials:
-
Recombinant active mTOR
-
Inactive S6K protein (substrate)
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)
-
ATP
-
Test compound (1,4-benzodioxane derivative)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, inactive S6K protein (1 µg), and active mTOR (250 ng).
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detect the phosphorylation of S6K using a specific antibody to determine the inhibitory effect of the compound.[7]
Neurological and Receptor-Modulating Activities
1,4-benzodioxane derivatives have been extensively investigated for their effects on the central nervous system, particularly as modulators of adrenergic and serotoninergic receptors.[3] These activities are crucial for the development of treatments for hypertension, benign prostatic hyperplasia, and various psychiatric disorders.
α-Adrenergic Receptor Antagonism
A significant number of 1,4-benzodioxane derivatives act as antagonists at α-adrenergic receptors (α-ARs).[8][9][10][11] By replacing the phenoxyethyl moiety of the known α-blocker WB4101 with N-alkyl piperazine bearing various cyclic substituents, a series of potent α1-adrenoceptor antagonists has been synthesized and evaluated.[8] The binding profiles of these compounds are typically assessed through radioligand binding assays.[8][9]
5-HT1A Receptor Agonism and Antagonism
The 1,4-benzodioxane scaffold is also a key feature in ligands targeting the serotonin 1A (5-HT1A) receptor.[3][12] Depending on the substitution pattern, these derivatives can act as either full agonists, partial agonists, or antagonists at this receptor.[9][13] Full agonists at the 5-HT1A receptor are of interest for their potential as antidepressant and neuroprotective agents.[12][13]
Monoamine Oxidase B (MAO-B) Inhibition
Inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy for Parkinson's disease.[1] A series of 1,4-benzodioxan-substituted chalcone derivatives have been designed and synthesized, with some exhibiting potent and selective inhibitory activity against human MAO-B.[14]
Quantitative Data: Neurological and Receptor-Modulating Activities
| Compound Class | Target | Assay Type | Activity Metric | Value | Reference(s) |
| 1,4-Benzodioxan-arylpiperazine derivatives | α1-adrenoceptors | Radioligand Binding | - | - | [8] |
| 1,4-Dioxane derivatives | α1D-AR | Antagonist | - | - | [12][13] |
| 1,4-Dioxane derivatives | 5-HT1A Receptor | Full Agonist | - | - | [12][13] |
| 1,4-Benzodioxan-substituted chalcones | hMAO-B | Inhibition | IC50 | 0.026 µM (most potent) | [14] |
Experimental Protocol: Radioligand Binding Assay for α1-Adrenergic Receptors
This protocol describes a competitive binding experiment to determine the affinity of a test compound for α1-adrenergic receptors.
Materials:
-
Cell membranes expressing α1-adrenergic receptors
-
Radioligand (e.g., [3H]-Prazosin)
-
Test compound (1,4-benzodioxane derivative)
-
Assay buffer
-
Non-specific binding control (e.g., phentolamine)
-
Glass fiber filters and filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-specific control).
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values for the test compound.[15][16]
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. 1,4-benzodioxane derivatives have shown promise in this area, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria.[1]
The mechanism of action for some of these derivatives involves the inhibition of essential bacterial enzymes. For instance, certain cinnamaldehyde acylhydrazones and thiazolidinedione piperazine derivatives of 1,4-benzodioxane have been identified as inhibitors of E. coli β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[1]
Quantitative Data: Antibacterial Activity
| Compound Class | Target | Organism(s) | Activity Metric | Value Range | Reference(s) |
| Cinnamaldehyde acylhydrazone derivatives | E. coli FabH | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC | 1.5 - 6 µg/mL | [1] |
| E. coli FabH | IC50 | 3.5 µM | [1] | ||
| Thiazolidinedione piperazine derivatives | E. coli FabH | E. coli, P. aeruginosa, S. aureus, B. subtilis | MIC | 1.5 - 7 µM | [1] |
| E. coli FabH | IC50 | 60 nM | [1] |
Experimental Protocol: E. coli FabH Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against E. coli FabH.
Materials:
-
Purified E. coli FabH enzyme
-
Malonyl-ACP (substrate)
-
[3H]acetyl-CoA (radiolabeled substrate)
-
Assay buffer
-
Test compound (1,4-benzodioxane derivative)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FabH enzyme, and malonyl-ACP.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [3H]acetyl-CoA.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and separate the radiolabeled product from the unreacted substrate.
-
Quantify the radioactivity of the product using a scintillation counter to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.[17][18]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,4-benzodioxane derivatives have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]
Specifically, phenylpiperazine derivatives of 1,4-benzodioxane have demonstrated selective inhibition of COX-2 over COX-1.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are sought after as they are expected to have fewer gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | Selectivity | IC50 (COX-2) | IC50 (COX-1) | Reference(s) |
| Phenylpiperazine derivatives | COX-2 | 70-fold vs. COX-1 | 0.12 µM | 8.35 µM | [1] |
Experimental Protocol: In Vitro COX-2 Selective Inhibition Assay
This protocol outlines a method to determine the selective inhibitory activity of a compound on COX-2.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (1,4-benzodioxane derivative)
-
Reaction buffer
-
Method for detecting prostaglandin production (e.g., ELISA)
Procedure:
-
Set up two parallel sets of reactions, one with COX-1 and the other with COX-2.
-
Pre-incubate each enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of prostaglandin produced in each reaction using a suitable method like ELISA.
-
Calculate the percentage of inhibition for both COX-1 and COX-2 at each compound concentration.
-
Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[14][19][20]
Conclusion
The 1,4-benzodioxane scaffold continues to be a highly valuable template in medicinal chemistry, yielding derivatives with a remarkable diversity of biological activities. The examples provided in this guide highlight the potential of these compounds in various therapeutic areas, from oncology and infectious diseases to neurology and inflammation. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new 1,4-benzodioxane derivatives with enhanced potency, selectivity, and drug-like properties, further solidifying the importance of this versatile heterocyclic system in drug discovery.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Purification, Characterization, and Identification of Novel Inhibitors of the β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of FabH/FabF Inhibitors from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Significance of Benzodioxane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. This bicyclic structure, consisting of a benzene ring fused to a 1,4-dioxane ring, serves as a privileged scaffold in the design of therapeutic agents targeting a wide array of biological systems. Derivatives of benzodioxane have demonstrated significant potential in the treatment of various diseases, including cancer, bacterial infections, and neurological disorders. Their ability to interact with diverse biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, underscores their importance in modern drug discovery and development.[1] This technical guide provides an in-depth overview of the pharmacological importance of benzodioxane compounds, with a focus on their quantitative bioactivity, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Quantitative Bioactivity of Benzodioxane Derivatives
The pharmacological potency of benzodioxane compounds is quantified through various metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the minimum inhibitory concentration (MIC). These values provide a comparative measure of the efficacy of different derivatives against specific biological targets.
Adrenergic and Serotonergic Receptor Antagonism
Benzodioxane derivatives have been extensively studied as antagonists of α1-adrenergic and 5-HT1A serotonergic receptors, which are implicated in cardiovascular and central nervous system disorders, respectively.[2][3][4] The binding affinities (Ki values) of representative compounds for these receptors are summarized below.
| Compound/Derivative | Target Receptor | Ki (nM) | Reference |
| WB4101-related benzodioxanes | α1-adrenoceptor | Varies | [2] |
| Prazosin | α1-adrenoceptor | Varies | [2] |
| N-n-hexyl-substituted phenylpiperazines | 5-HT1A receptor | 0.50 - 0.54 | [4] |
| DF-300 | 5-HT1A receptor | 7.7 | [5] |
| DF-400 | 5-HT1A receptor | 5.8 | [5] |
| NLX-204 | 5-HT1A receptor | 0.06 | [6] |
Anticancer Activity
The cytotoxic effects of benzodioxane derivatives against various cancer cell lines are typically evaluated by determining their IC50 values. These compounds have shown promise in inhibiting the proliferation of cancer cells, including those of the breast, lung, and fibrosarcoma.[7][8][9][10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4d | HT-1080 (fibrosarcoma) | 15.59 ± 3.21 | [7] |
| Compound 4d | A-549 (lung) | 18.32 ± 2.73 | [7] |
| Compound 4d | MCF-7 (breast) | 17.28 ± 0.33 | [7] |
| Compound 4d | MDA-MB-231 (breast) | 19.27 ± 2.73 | [7] |
| Compound 14 | CaCo-2 (colorectal) | 4.2 | [7] |
| Compound 35 | CaCo-2 (colorectal) | 9.8 | [7] |
| Compound 35 | HuH-7 (liver) | 24 | [7] |
Antibacterial Activity
The antibacterial efficacy of benzodioxane compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[11]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Antibiotic PF 1052 | Staphylococcus aureus | 3.13 | [11] |
| Antibiotic PF 1052 | Streptomyces parvulus | 0.78 | [11] |
| Antibiotic PF 1052 | Clostridium perfringens | 0.39 | [11] |
Key Signaling Pathways Modulated by Benzodioxane Compounds
Benzodioxane derivatives exert their pharmacological effects by modulating specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are Gq protein-coupled receptors. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.[12][13] Benzodioxane-based antagonists block this cascade by preventing agonist binding.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methyl 1,4-Benzodioxane-2-carboxylate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,4-benzodioxane-2-carboxylate is a versatile bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. The 1,4-benzodioxane scaffold is a key structural motif present in a variety of biologically active molecules and approved therapeutic agents.[1] This technical guide provides an in-depth review of the synthesis, chemical properties, and known biological activities of this compound and its derivatives, with a focus on experimental details and quantitative data.
Synthesis of this compound and Derivatives
The most common and straightforward method for the synthesis of this compound and its substituted analogs involves the condensation of a catechol with a suitable three-carbon synthon, typically methyl 2,3-dibromopropionate.[2][3] This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the catecholate on the electrophilic carbons of the propionate derivative.
General Synthesis Workflow
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocols
Synthesis of Methyl 8-bromo-1,4-benzodioxane-2-carboxylate and Methyl 5-bromo-1,4-benzodioxane-2-carboxylate [4]
An equimolar mixture of 3-bromocatechol and methyl 2,3-dibromopropionate is dissolved in acetone. Three equivalents of potassium carbonate are added, and the mixture is refluxed overnight. After cooling, the solvent is evaporated, and the residue is subjected to a standard aqueous work-up. The crude product is then purified by silica gel chromatography using a petroleum ether/ethyl acetate (80:20) eluent to yield the two regioisomers.
Synthesis of Methyl 8-nitro-1,4-benzodioxane-2-carboxylate and Methyl 5-nitro-1,4-benzodioxane-2-carboxylate [2][5]
3-Nitrocatechol is dissolved in acetonitrile with N,N-diisopropylethylamine (DIPEA). A solution of methyl 2,3-dibromopropionate in acetonitrile is added dropwise, and the mixture is refluxed overnight. After cooling, the reaction mixture is diluted with ethyl acetate and washed successively with water, 1 M aqueous NaOH, and brine. The organic layer is dried and concentrated. The two regioisomers are separated by flash chromatography on silica gel with a gradient elution of petroleum ether/ethyl acetate.
Synthesis Data
| Compound | Starting Materials | Base | Solvent | Yield (%) | Reference |
| Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 3-Bromocatechol, Methyl 2,3-dibromopropionate | K₂CO₃ | Acetone | 25 | [4] |
| Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 3-Bromocatechol, Methyl 2,3-dibromopropionate | K₂CO₃ | Acetone | 40 | [4] |
| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 3-Nitrocatechol, Methyl 2,3-dibromopropionate | DIPEA | Acetonitrile | 31 (overall) | [2][5] |
| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 3-Nitrocatechol, Methyl 2,3-dibromopropionate | DIPEA | Acetonitrile | 20 (overall) | [2][5] |
Spectroscopic Data
The structural elucidation of this compound and its derivatives is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR Data (300 MHz, CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Dioxane Protons | Methyl Protons | Reference |
| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 7.56 (dd), 7.11 (dd), 6.93 (t) | 5.06 (pseudo t), 4.59 (dd), 4.39 (dd) | 3.80 (s) | [5] |
| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 7.54 (dd), 7.25 (dd), 6.97 (t) | 4.94 (dd), 4.59–4.44 (m) | 3.84 (s) | [5] |
¹³C NMR Data (75 MHz, CDCl₃, δ in ppm)
| Compound | Carbonyl Carbon | Aromatic Carbons | Dioxane Carbons | Methyl Carbon | Reference |
| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 167.5 | 144.5, 139.1, 137.7, 122.2, 120.5, 118.8 | 72.1, 64.6 | 53.2 | [5] |
| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 167.5 | 143.7, 139.2, 138.3, 122.4, 121.0, 118.6 | 71.5, 65.3 | 53.2 | [5] |
Enantioselective Synthesis
The C2 position of the 1,4-benzodioxane ring is a chiral center, and the biological activity of many 2-substituted 1,4-benzodioxanes is highly dependent on the stereochemistry at this position.[1] Enzymatic kinetic resolution is a common method to obtain enantiomerically pure forms of this compound.
Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of racemic this compound.
Experimental Protocol for Enzymatic Resolution
Racemic this compound is subjected to enantioselective hydrolysis catalyzed by a lipase, such as Candida antarctica lipase B (CALB).[6] The reaction is typically carried out in a buffered aqueous solution, often with a co-solvent like n-butanol to improve substrate solubility. The enzyme selectively hydrolyzes one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the R-enantiomer) as the unreacted ester. The resulting mixture of the carboxylic acid and the ester can then be separated.
Enzymatic Resolution Data
| Enzyme | Substrate | Co-solvent | Temperature (°C) | Enantiomeric Excess (e.e.s) | Reference |
| Candida antarctica Lipase B (CALB) mutants A225F and A225F/T103A | (±)-Methyl 1,4-benzodioxane-2-carboxylate | n-Butanol (20%) | 30 | 97% | [6] |
Biological Activities of the 1,4-Benzodioxane Scaffold
While specific quantitative biological data for this compound is not extensively reported in the literature, the 1,4-benzodioxane core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.
| Biological Activity | Examples of 1,4-Benzodioxane Derivatives | Reference |
| Antimicrobial | 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives show activity against various bacterial and fungal strains. | [7] |
| Antioxidant | Benzimidazolium salts bearing a 2-methyl-1,4-benzodioxane group exhibit radical scavenging activity. | [2] |
| Anticancer | 1,4-Benzodioxane-hydrazone derivatives have shown inhibitory effects on cancer cell growth. | [8] |
| Adrenergic Receptor Binding | Various 2-substituted 1,4-benzodioxanes are known to be potent α-adrenergic receptor antagonists. | [1] |
| Serotonin Receptor Binding | Certain 1,4-benzodioxane derivatives show affinity for serotonin receptors. | [9] |
It is important to note that this compound primarily serves as a key synthetic intermediate for the elaboration into more complex and biologically active molecules.[1] Further derivatization of the carboxylate group allows for the introduction of various functionalities, leading to compounds with diverse pharmacological profiles.
Conclusion
This compound is a valuable building block in organic synthesis and medicinal chemistry. Its synthesis is well-established, with reliable protocols for the preparation of both the racemic mixture and its substituted derivatives. Furthermore, efficient methods for its enantioselective resolution provide access to chiral precursors essential for the development of stereospecific therapeutic agents. While the biological activity of the methyl ester itself is not extensively documented, the 1,4-benzodioxane scaffold it contains is a proven pharmacophore, suggesting that derivatives of this compound hold significant potential for the discovery of novel drugs targeting a range of diseases. Future research in this area will likely focus on the synthesis and biological evaluation of new libraries of compounds derived from this versatile intermediate.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Benzimidazolium Salts Bearing 2-methyl-1,4-benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro Antioxidant and Antimicrobial Activity | AVESİS [avesis.inonu.edu.tr]
- 3. [PDF] Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Semantic Scholar [semanticscholar.org]
- 4. scholars.nova.edu [scholars.nova.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (1-Butyl-4-piperidinylmethyl)-8-amino-7-[123I]iodo-1,4-benzodioxan-5-carboxylate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Methyl 1,4-Benzodioxane-2-carboxylate: A Detailed Application Note
This document provides a comprehensive guide for the synthesis of Methyl 1,4-Benzodioxane-2-carboxylate, a key intermediate in the development of various biologically active compounds.[1][2][3] The protocols outlined below are intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[2][3][4] this compound serves as a versatile starting material for the synthesis of a wide range of derivatives, including those with potential applications as α-adrenergic blocking agents and compounds targeting serotonin receptors.[4] The primary synthetic route involves the condensation of catechol with a suitable three-carbon building block, typically methyl 2,3-dibromopropionate.
Data Summary
The following table summarizes the key quantitative data from representative synthesis protocols for this compound and its precursors.
| Starting Material(s) | Reagents & Solvents | Product | Yield (%) | Melting Point (°C) | Reference |
| Catechol, Ethyl 2,3-dibromopropionate | K₂CO₃, Acetone | 1,4-Benzodioxan-2-carboxylic acid | 76 | 126-128 | [5] |
| 1,4-Benzodioxan-2-carboxylic acid | Thionyl chloride, DCM | 1,4-Benzodioxan-2-carbonyl chloride | 78 | 133-135 | [5] |
| Catechol, Methyl 2,3-dibromopropionate | NaOH, Chloroform | This compound | 78 | - | [6] |
| 3-Bromocatechol, Methyl 2,3-dibromopropionate | - | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 25 | - | [7][8] |
| 3-Bromocatechol, Methyl 2,3-dibromopropionate | - | Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 40 | - | [7][8] |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Method 1: Direct Synthesis from Catechol and Methyl 2,3-dibromopropionate
This protocol is adapted from a common and straightforward method for the preparation of the target compound.[2][3][6]
Materials:
-
Catechol
-
Methyl 2,3-dibromopropionate
-
Sodium hydroxide (NaOH) solution (10%)
-
Chloroform
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a 10% aqueous solution of sodium hydroxide.
-
To the stirring solution, add methyl 2,3-dibromopropionate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature and extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Method 2: Two-Step Synthesis via 1,4-Benzodioxan-2-carboxylic acid
This alternative method involves the synthesis of the carboxylic acid intermediate followed by esterification.[5]
Step 1: Synthesis of 1,4-Benzodioxan-2-carboxylic acid
-
To a solution of catechol in dry acetone, add anhydrous potassium carbonate.
-
Add ethyl 2,3-dibromopropionate to the suspension and reflux the mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude ethyl ester.
-
Saponify the crude ester by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
After saponification, acidify the reaction mixture with dilute HCl to precipitate 1,4-Benzodioxan-2-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Esterification to this compound
-
Suspend 1,4-Benzodioxan-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]
- 7. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]
- 8. researchgate.net [researchgate.net]
Chiral Synthesis of 2-Substituted-1,4-Benzodioxane Derivatives: Application Notes and Protocols
The 1,4-benzodioxane scaffold is a privileged structural motif found in a wide array of biologically active compounds and therapeutic agents. The stereochemistry at the C2 position of the dioxane ring is often crucial for biological activity, making the development of efficient chiral synthetic methods a significant area of research. These application notes provide detailed protocols for various successful strategies for the enantioselective synthesis of 2-substituted-1,4-benzodioxane derivatives, targeting researchers, scientists, and professionals in drug development.
Introduction
Chiral 2-substituted-1,4-benzodioxanes are key components in pharmaceuticals targeting a range of receptors, including adrenergic and serotonin receptors.[1] Their synthesis in enantiomerically pure form is essential for understanding structure-activity relationships and for the development of safe and effective drugs. This document outlines three primary strategies for achieving this: classical resolution of racemates, enzymatic kinetic resolution, and asymmetric catalysis. Each section includes detailed experimental protocols, data summaries, and workflow diagrams.
Classical Resolution of Racemic 1,4-Benzodioxane-2-Carboxylic Acid
A well-established method for obtaining enantiopure 1,4-benzodioxane derivatives is the resolution of a racemic mixture of a key intermediate, 1,4-benzodioxane-2-carboxylic acid. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Diastereomeric Salt Resolution Protocol
This protocol describes the resolution of racemic 1,4-benzodioxane-2-carboxylic acid using a chiral amine, such as (S)-(-)-α-phenylethylamine, to form diastereomeric salts that can be separated by fractional crystallization.[2][3]
Experimental Protocol:
-
Salt Formation: In a suitable flask, dissolve racemic 1,4-benzodioxane-2-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The diastereomeric purity of the crystals can be enhanced by recrystallization from the same solvent.
-
Liberation of the Enantiopure Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2N HCl) to a pH of 1-2.
-
Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure 1,4-benzodioxane-2-carboxylic acid.
-
The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.
Data Summary for Diastereomeric Salt Resolution
| Resolving Agent | Solvent | Diastereomer Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-(-)-α-phenylethylamine | Ethanol | >90 (for less soluble salt) | >98 |
| (R)-(+)-α-phenylethylamine | Ethanol | >90 (for less soluble salt) | >98 |
| p-methyl-α-phenylethylamine | Methanol | Not specified | High |
| p-nitro-α-phenylethylamine | Acetone | Not specified | High |
Note: Yields and e.e. are highly dependent on the specific conditions and the number of recrystallizations.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Chiral Resolution via Diastereomeric Salts.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the synthesis of chiral 1,4-benzodioxanes. This method utilizes enzymes, such as lipases, to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
Protocol for Enzymatic Kinetic Resolution of a Methyl Ester
This protocol details the kinetic resolution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered Candida antarctica lipase B (CALB) to achieve high enantiomeric excess of the unreacted ester.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (e.g., 50 mM) in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing a co-solvent (e.g., 20% n-butanol), add the engineered CALB mutant (e.g., A225F or A225F/T103A).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing the enantiomeric excess of the substrate (e.e.s) and the product (e.e.p) by chiral HPLC.
-
Work-up: Once the desired conversion (ideally close to 50%) and e.e. are reached, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and separating the aqueous and organic layers.
-
Isolation: The unreacted (S)-ester can be isolated from the organic layer, while the hydrolyzed (R)-acid can be recovered from the aqueous layer after acidification and extraction.
-
Purify the isolated ester and acid using standard techniques such as column chromatography.
Data Summary for Enzymatic Kinetic Resolution
| Enzyme Mutant | Substrate Concentration (mM) | Co-solvent | Temperature (°C) | e.e.s (%) | E-value |
| CALB A225F | 50 | 20% n-butanol | 30 | 97 | 278 |
| CALB A225F/T103A | 50 | 20% n-butanol | 30 | >99 | >200 |
The E-value (enantiomeric ratio) is a measure of the enzyme's selectivity.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Asymmetric Catalysis
Asymmetric catalysis provides a direct and atom-economical route to enantiomerically enriched 1,4-benzodioxanes, often starting from achiral precursors. Key strategies include palladium-catalyzed intramolecular C-O bond formation and iridium-catalyzed asymmetric hydrogenation.
Protocol for Pd-Catalyzed Asymmetric Intramolecular Aryl C-O Bond Formation
This protocol describes the enantioselective synthesis of 2-hydroxymethyl-1,4-benzodioxanes through a desymmetrization strategy involving the palladium-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)propane-1,3-diols.[4]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, prepare the palladium catalyst in situ by mixing a palladium source (e.g., Pd(OAc)2) with a chiral ligand (e.g., a spirodiphosphine monoxide (SDP(O)) ligand) in a suitable anhydrous solvent (e.g., toluene).
-
Reaction Setup: To the activated catalyst, add the 2-(2-halophenoxy)propane-1,3-diol substrate and a base (e.g., Cs2CO3).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched 2-hydroxymethyl-1,4-benzodioxane.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Data Summary for Asymmetric Catalysis
| Catalytic System | Substrate | Yield (%) | e.e. (%) |
| Pd(OAc)2 / SDP(O) ligand | 2-(2-bromophenoxy)propane-1,3-diol | 85-95 | 90-98 |
| [Ir(COD)Cl]2 / Chiral Phosphine Ligand | Substituted 1,4-benzodioxine | >90 | up to 99 |
Note: Yields and e.e. are highly dependent on the specific ligand, substrate, and reaction conditions.
Logical Relationship for Asymmetric Catalysis
Caption: Logical Steps in Asymmetric Pd-Catalyzed Cyclization.
Conclusion
The chiral synthesis of 2-substituted-1,4-benzodioxane derivatives can be successfully achieved through a variety of robust methods. The choice of strategy—classical resolution, enzymatic resolution, or asymmetric catalysis—will depend on factors such as the scale of the synthesis, the desired level of enantiopurity, and the availability of starting materials and reagents. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most suitable method for their specific needs in the pursuit of novel and effective therapeutic agents.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 2,3-dihydro-1,4-benzodioxane derivatives are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds.[1][2] The stereochemistry at the C2 position of the benzodioxane ring significantly influences their biological activity, making enantiomerically pure forms highly desirable for drug development.[2] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of these valuable chiral building blocks, focusing on the kinetic resolution of racemic 1,4-benzodioxane derivatives using lipases.
Introduction
The 2,3-dihydro-1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, found in drugs such as the antihypertensive agent doxazosin and the α-adrenergic blocking agent piperoxan.[1][3] The biological activity of these compounds is often enantiomer-specific. For instance, the (S)-enantiomer of doxazosin is reported to be more potent than its racemic counterpart. Biocatalysis, particularly the use of lipases, offers an efficient and environmentally friendly approach for obtaining enantiomerically pure 2,3-dihydro-1,4-benzodioxanes, overcoming challenges associated with traditional chemical methods.[4] Lipase-catalyzed kinetic resolution through hydrolysis, esterification, or transesterification is a widely used strategy for separating racemic mixtures.[4] This document details protocols using engineered Candida antarctica lipase B (CALB) for the synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs.
Applications in Drug Development
The chiral 2,3-dihydro-1,4-benzodioxane framework is a key component in a variety of therapeutic agents with diverse biological activities:[1][2]
-
Antihypertensive Agents: (R)-doxazosin is a notable example, functioning as an α1-adrenergic antagonist.[2]
-
Antidepressants: MKC-242, a selective α2C adrenergic receptor antagonist, incorporates this chiral motif.[2]
-
Serotonin Receptor Ligands: Compounds with affinities for serotonin receptors, implicated in conditions like schizophrenia and migraines, have been developed from this scaffold.[2]
-
Natural Products: The antihepatotoxic natural product flavolignan silybin contains a chiral 2,3-dihydro-1,4-benzodioxane ring.[2]
Enzymatic Synthesis Workflow
The general workflow for the enzymatic kinetic resolution of a racemic 1,4-benzodioxane derivative is depicted below. This process typically involves the screening of various lipases and the optimization of reaction conditions to achieve high enantioselectivity.
Caption: Experimental workflow for the enzymatic kinetic resolution of 2,3-dihydro-1,4-benzodioxane derivatives.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments on the enzymatic kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester using engineered Candida antarctica lipase B (CALB) mutants.[1]
Table 1: Screening of CALB Mutants for Kinetic Resolution
| Enzyme | Substrate Concentration (mM) | Temperature (°C) | Co-solvent (20%) | e.e.s (%) | E-value |
| CALB WT | 50 | 30 | n-butanol | 10 | 1.5 |
| A225F | 50 | 30 | n-butanol | 97 | 278 |
| A225F/T103A | 50 | 30 | n-butanol | 96 | 178 |
e.e.s: enantiomeric excess of the substrate E-value: enantiomeric ratio
Table 2: Optimization of Reaction Conditions for A225F Mutant
| Parameter | Condition | e.e.s (%) | E-value |
| Temperature (°C) | 25 | 95 | 167 |
| 30 | 97 | 278 | |
| 35 | 96 | 213 | |
| 40 | 94 | 123 | |
| Co-solvent (20%) | n-propanol | 93 | 113 |
| n-butanol | 97 | 278 | |
| n-pentanol | 96 | 198 | |
| isobutanol | 96 | 203 | |
| Co-solvent Conc. (%) | 10 | 96 | 194 |
| 20 | 97 | 278 | |
| 30 | 95 | 156 | |
| 40 | 94 | 134 |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution
This protocol is adapted from the kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid methyl ester using engineered CALB mutants.[1]
Materials:
-
Racemic (±)-1,4-benzodioxan-2-carboxylic acid methyl ester (substrate)
-
Engineered Candida antarctica lipase B (e.g., A225F mutant)
-
n-Butanol (co-solvent and acyl donor)
-
Appropriate buffer solution (e.g., phosphate buffer)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
TLC plates and HPLC system with a chiral column for analysis
Procedure:
-
Reaction Setup: In a sealed vial, dissolve the racemic substrate (50 mM) in a suitable buffer.
-
Add the co-solvent, n-butanol, to a final concentration of 20% (v/v).
-
Add the engineered lipase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30°C with shaking.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Reaction Quenching: Once the desired conversion is reached (typically around 50%), quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Extract the product and remaining substrate into the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the enantioenriched product and unreacted substrate by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the product and the unreacted substrate using chiral HPLC.
Protocol 2: Lipase-Catalyzed Transesterification
This protocol describes the kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid via transesterification.[4]
Materials:
-
(±)-1,4-benzodioxan-2-carboxylic acid (substrate)
-
Candida antarctica lipase B (Novozyme)
-
Ethyl acetate (solvent and acyl donor)
-
Toluene for recrystallization
-
Dilute HCl
-
HPLC system with a chiral column (e.g., Chiralcel OD)
Procedure:
-
Reaction Setup: To 10 mL of ethyl acetate, add 1 mM of (±)-1,4-benzodioxan-2-carboxylic acid and 1000 units of lipase.
-
Incubation: Incubate the reaction mixture at 28°C with shaking at 220 rpm.
-
Monitoring and Separation: Monitor the conversion. At approximately 52.3% conversion, the unreacted (R)-acid can be recovered with high enantiomeric excess.
-
Product Isolation:
-
Separate the enzyme by filtration.
-
Extract the unreacted acid with a sodium hydrogen carbonate solution.
-
Acidify the aqueous phase with dilute HCl to precipitate the acid.
-
Extract the acid with ethyl acetate, dry the organic layer, and evaporate the solvent.
-
-
Purification: Recrystallize the resulting solid acid from toluene to obtain the enantioenriched (R)-1,4-benzodioxan-2-carboxylic acid.
-
Chiral Analysis: The enantiomeric excess of the resulting (R)-acid and the (S)-ester product can be determined by chiral HPLC. At 52.3% conversion, the (R)-acid can be obtained with an enantiomeric excess of up to 99.7%.[4]
Conclusion
The enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxanes offers a highly efficient and selective method for producing enantiomerically pure compounds that are vital for the pharmaceutical industry. The use of engineered lipases, such as mutants of Candida antarctica lipase B, has demonstrated remarkable success in the kinetic resolution of racemic 1,4-benzodioxane derivatives, achieving high enantiomeric excess and providing a practical route to these valuable chiral synthons. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement and optimize these enzymatic methods in their laboratories.
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperoxan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 1,4-Benzodioxane-2-carboxylate in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties, as well as modulatory effects on various G-protein coupled receptors (GPCRs) such as α-adrenergic and serotonin receptors.[2][3] Methyl 1,4-Benzodioxane-2-carboxylate serves as a key starting material and a versatile intermediate for the synthesis of a diverse library of these derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[4]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the design and development of novel therapeutic agents.
Core Applications in Drug Design
The 1,4-benzodioxane moiety, readily accessible from this compound, has been successfully incorporated into compounds targeting a range of therapeutic areas:
-
Oncology: Derivatives have shown potent cytotoxic effects against various cancer cell lines.[5] Mechanistically, these compounds have been found to act as inhibitors of crucial signaling pathways, including the mTOR pathway, and can induce apoptosis and cell cycle arrest.[6]
-
Central Nervous System (CNS): The scaffold is a key component of ligands for α-adrenergic and 5-HT1A serotonin receptors, suggesting its utility in developing treatments for depression, anxiety, and other neurological disorders.[7][8][9]
-
Infectious Diseases: Certain 1,4-benzodioxane derivatives have exhibited promising antibacterial activity.[10]
Experimental Protocols
Synthesis of 1,4-Benzodioxane-2-carboxamide Derivatives
This protocol describes a general two-step procedure for the synthesis of 1,4-benzodioxane-2-carboxamide derivatives from this compound, a common pathway to explore SAR by modifying the amide substituent.
Step 1: Hydrolysis of this compound to 1,4-Benzodioxane-2-carboxylic acid
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water, add an aqueous solution of a base like lithium hydroxide or sodium hydroxide (1.5-2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extraction: Extract the acidic aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Benzodioxane-2-carboxylic acid. The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.
Step 2: Amide Coupling to Synthesize 1,4-Benzodioxane-2-carboxamides
-
Activation of Carboxylic Acid: To a solution of 1,4-Benzodioxane-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 1,4-benzodioxane-2-carboxamide derivative.
-
Characterization: Characterize the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.[11]
Logical Workflow for Synthesis of 1,4-Benzodioxane-2-carboxamide Derivatives
Caption: Synthetic workflow from the starting ester to final amide derivatives.
In Vitro Biological Evaluation Protocols
This protocol outlines a method to assess the inhibitory activity of synthesized 1,4-benzodioxane derivatives against mTOR kinase, a key regulator of cell growth and proliferation often dysregulated in cancer.
-
Materials: Recombinant human mTOR enzyme, ATP, and a suitable substrate (e.g., a peptide or protein that is a known mTOR substrate).
-
Assay Principle: The assay measures the amount of phosphorylated substrate produced by the mTOR enzyme in the presence and absence of the test compound. This can be quantified using methods such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent kinase assay kit.
-
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the mTOR enzyme, the test compound dilutions, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction and measure the signal according to the chosen detection method.
-
-
Data Analysis: Calculate the percentage of mTOR inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the mTOR kinase activity, by fitting the data to a dose-response curve.
This protocol describes a competitive radioligand binding assay to determine the affinity of 1,4-benzodioxane derivatives for the α1-adrenergic receptor.
-
Materials: Cell membranes expressing the α1-adrenergic receptor, a radiolabeled ligand (e.g., [³H]-prazosin), a non-labeled competing ligand (for non-specific binding determination), and the test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the cell membranes with the radiolabeled ligand and either the test compound, buffer (for total binding), or a high concentration of a non-labeled ligand (for non-specific binding).
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Data Presentation
The quantitative data obtained from the biological assays should be summarized in tables to facilitate comparison and SAR analysis.
Table 1: Anticancer Activity of 1,4-Benzodioxane-Hydrazone Derivatives [6]
| Compound | Average GI50 (µM) (NCI-60) | GI50 (µM) vs. MDA-MB-435 (Melanoma) | mTOR Kinase IC50 (µM) |
| 7e | 6.92 | 0.20 | 5.47 |
| Control | - | - | - |
Table 2: Receptor Binding Affinities of 1,4-Dioxane Derivatives [3]
| Compound | α1D-AR Ki (nM) | 5-HT1A Ki (nM) |
| 13 | - | - |
| 14 | 0.8 | 150 |
| 15 | 1200 | 0.5 |
| WB 4101 (1) | 0.3 | 25 |
Signaling Pathways and Visualization
Understanding the mechanism of action of drug candidates requires knowledge of the signaling pathways they modulate. 1,4-benzodioxane derivatives have been shown to interact with key cellular signaling cascades.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several 1,4-benzodioxane derivatives exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,4-benzodioxane derivatives.
α1-Adrenergic Receptor Signaling
1,4-benzodioxane derivatives can act as antagonists at α1-adrenergic receptors, which are involved in various physiological processes, including smooth muscle contraction.
α1-Adrenergic Receptor Signaling Pathway
Caption: Antagonism of α1-adrenergic receptor signaling by 1,4-benzodioxane derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. The protocols and data presented here provide a foundation for researchers to explore the potential of the 1,4-benzodioxane scaffold in the design and development of novel therapeutics for a range of diseases. Systematic modification of this core structure, guided by the principles of medicinal chemistry and aided by the described experimental procedures, holds significant promise for the discovery of new and effective drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New 5-HT1A receptor agonists possessing 1,4-benzoxazepine scaffold exhibit highly potent anti-ischemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
Applications of Methyl 1,4-Benzodioxane-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 1,4-benzodioxane-2-carboxylate is a versatile chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. Its rigid, bicyclic structure and the presence of a modifiable ester group make it an attractive scaffold for the development of novel therapeutic agents. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed experimental protocols for their synthesis and biological evaluation.
Application Notes
The 1,4-benzodioxane moiety is a privileged scaffold found in numerous natural products and clinically approved drugs.[1] Derivatives of this compound have been investigated for a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: The 1,4-benzodioxane nucleus has been incorporated into molecules targeting various cancer-related pathways. For instance, derivatives have been designed as inhibitors of methionine aminopeptidase 2 (MetAP2) and mTOR kinase, both of which are crucial for cancer cell proliferation and survival.[2][3]
-
Antimicrobial Activity: Compounds derived from this scaffold have demonstrated significant antibacterial and antifungal properties. By modifying the core structure with various pharmacophores, researchers have developed potent agents against pathogenic microorganisms.[4][5]
-
Adrenergic and Serotonergic Receptor Modulation: The 1,4-benzodioxane structure is a key component of ligands for α-adrenergic and serotonin receptors. This has led to the development of agents with potential applications in treating cardiovascular and central nervous system disorders.[6][7] Doxazosin, an α1-adrenergic receptor antagonist used for hypertension and benign prostatic hyperplasia, is a prominent example of a drug synthesized from a 1,4-benzodioxane-2-carboxylic acid derivative.[1]
-
Enzyme Inhibition: Beyond cancer-related enzymes, derivatives have been explored as inhibitors of other enzymes with therapeutic relevance, such as monoamine oxidase B (MAO-B) for neurodegenerative diseases and urease for the treatment of infections.[5][8]
Data Presentation
The biological activities of various derivatives of this compound are summarized in the tables below.
Table 1: Anticancer and Enzyme Inhibitory Activities of 1,4-Benzodioxane Derivatives
| Compound ID | Target | Cell Line/Enzyme | Activity (IC₅₀/GI₅₀, µM) | Reference |
| 5k | MetAP2 | HEPG2 | 0.81 | [2] |
| MetAP2 Enzyme | 0.93 | [2] | ||
| 7e | mTOR Kinase | 5.47 | [3] | |
| Melanoma (MDA-MB-435) | 0.20 | [3] | ||
| Melanoma (M14) | 0.46 | [3] | ||
| Melanoma (SK-MEL-2) | 0.57 | [3] | ||
| Melanoma (UACC-62) | 0.27 | [3] | ||
| 22 | MAO-B | hMAO-B | 0.026 | [8] |
Table 2: Antimicrobial Activity of 1,4-Benzodioxane Derivatives
| Compound ID | Bacterial/Fungal Strain | Activity (MIC, µg/mL) | Reference |
| 3g | Escherichia coli | 125 | [9] |
| Staphylococcus aureus | 250 | [9] | |
| Bacillus subtilis | 250 | [9] | |
| Aspergillus niger | 250 | [9] | |
| Aspergillus flavus | 500 | [9] | |
| Candida albicans | 500 | [9] | |
| 6b | Staphylococcus aureus | 6.25 | [5] |
| Bacillus subtilis | 12.5 | [5] | |
| Escherichia coli | 12.5 | [5] | |
| Pseudomonas aeruginosa | 25 | [5] | |
| Candida albicans | 12.5 | [5] | |
| Aspergillus niger | 25 | [5] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of Methyl 8-nitro-1,4-benzodioxane-2-carboxylate [10]
This protocol describes the synthesis of a nitro-substituted derivative, a common intermediate for further functionalization.
-
Dissolve 3-Nitrocatechol (2 g, 12.89 mmol) in acetonitrile (35 mL) containing N,N-diisopropylethylamine (6.7 mL, 38.68 mmol).
-
To the stirred solution, add a solution of methyl 2,3-dibromopropionate (3.17 g, 12.89 mmol) in acetonitrile dropwise.
-
Reflux the mixture overnight.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M aqueous NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the desired product.
Protocol 2: Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine [6]
This protocol details the synthesis of a key intermediate for many biologically active compounds, including Doxazosin.
-
Prepare 1,4-benzodioxan-2-carbonyl chloride by reacting 1,4-benzodioxan-2-carboxylic acid with thionyl chloride.[4]
-
Dissolve 1,4-benzodioxan-2-carbonyl chloride (10 g, 55.50 mmol) and piperazine (5.26 g, 61.05 mmol) in N,N-dimethylformamide.
-
Add K₂CO₃ (23.01 g, 166.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and filter to collect the precipitate.
-
Wash the precipitate with water and dry under vacuum to obtain the product.
Biological Evaluation Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [7][10]
This protocol is used to assess the in vitro antibacterial activity of the synthesized compounds.
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: In Vitro Anticancer Activity using the MTT Assay [1][9]
This protocol measures the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in DMF/acetic acid) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurjchem.com [eurjchem.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: ¹H NMR Analysis of Methyl 1,4-Benzodioxane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H NMR spectrum of Methyl 1,4-Benzodioxane-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections present the spectral data, a comprehensive experimental protocol for its synthesis and NMR analysis, and visual representations of its structure and the analytical workflow.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, dioxanyl, and methyl protons. The chemical shifts (δ), multiplicity, coupling constants (J), and integration values are summarized in the table below for easy reference and comparison.
| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (4H) | 6.95 - 6.85 | Multiplet | - | 4H |
| H-2 (1H) | 4.90 | Doublet of doublets | 8.1, 3.3 | 1H |
| H-3a (1H) | 4.45 | Doublet of doublets | 11.8, 3.3 | 1H |
| H-3b (1H) | 4.35 | Doublet of doublets | 11.8, 8.1 | 1H |
| Methyl (3H) | 3.78 | Singlet | - | 3H |
Note: The spectrum was recorded in CDCl₃ at 400 MHz.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of catechol with methyl 2,3-dibromopropionate.[1][2]
Materials:
-
Catechol
-
Methyl 2,3-dibromopropionate
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of catechol (1.0 eq) in acetone, add potassium carbonate (2.5 eq).
-
Add a solution of methyl 2,3-dibromopropionate (1.1 eq) in acetone dropwise to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
¹H NMR Sample Preparation and Analysis
A standard protocol for obtaining a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Materials:
-
This compound
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizations
The following diagrams illustrate the molecular structure with proton assignments and the workflow for the ¹H NMR analysis.
Caption: Molecular structure of this compound with labeled protons.
Caption: A streamlined workflow for the ¹H NMR analysis of organic compounds.
References
Application Notes and Protocols: ¹³C NMR Analysis of Methyl 1,4-Benzodioxane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,4-benzodioxane-2-carboxylate is a key heterocyclic compound and a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its rigid bicyclic structure, composed of a benzene ring fused to a dioxane ring, is a common scaffold in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in the development of drug candidates. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule. These application notes provide a comprehensive overview of the ¹³C NMR data for this compound, along with a detailed protocol for data acquisition and sample preparation.
Data Presentation
The ¹³C NMR spectral data for this compound was acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. The chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | 168.9 |
| C4a | 142.9 |
| C8a | 141.2 |
| C6 | 123.6 |
| C7 | 122.0 |
| C5 | 117.8 |
| C8 | 117.2 |
| C2 | 71.4 |
| C3 | 66.2 |
| OCH₃ | 52.8 |
Note: The assignments are based on spectral data and are consistent with the known effects of substituents on aromatic and aliphatic carbon chemical shifts.
Structural and Spectral Correlation
The relationship between the molecular structure of this compound and its corresponding ¹³C NMR chemical shifts is illustrated below. The numbering of the carbon atoms is provided for clarity.
Application Notes and Protocols for the HSQC and HMBC NMR Analysis of Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzodioxane is a heterocyclic moiety that forms the core structure of numerous biologically active compounds and pharmaceuticals. The precise structural characterization of substituted benzodioxane derivatives is crucial for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, provides a powerful tool for the unambiguous structural elucidation of these molecules.
HSQC allows for the direct correlation of protons to their attached carbons, providing a detailed map of the C-H single bond connectivity within a molecule.[1][2][3] HMBC, on the other hand, reveals long-range correlations between protons and carbons separated by two or three bonds (²J_CH_ and ³J_CH_), which is instrumental in piecing together the molecular skeleton, including the assignment of quaternary carbons.[3][4] This document provides detailed application notes and standardized protocols for the effective application of HSQC and HMBC NMR in the analysis of benzodioxane derivatives.
Key Applications
-
Unambiguous Isomer Differentiation: Distinguishing between positional isomers of substituted benzodioxanes, which often exhibit very similar ¹H and ¹³C NMR spectra.[5][6][7][8]
-
Complete Assignment of Proton and Carbon Signals: Assigning all ¹H and ¹³C chemical shifts, including those of quaternary carbons.
-
Confirmation of Molecular Structure: Verifying the expected chemical structure of newly synthesized benzodioxane derivatives.
-
Structure Elucidation of Novel Compounds: Determining the chemical structure of unknown benzodioxane-containing natural products or metabolites.
Data Presentation: NMR Data for Benzodioxane Derivatives
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 1,4-benzodioxane and two examples of substituted derivatives.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for 1,4-Benzodioxane
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 5, 8 | 6.88-6.83 (m) | 121.5 |
| 6, 7 | 6.88-6.83 (m) | 117.2 |
| 2, 3 | 4.28 (s) | 64.4 |
| 4a, 8a | - | 143.5 |
Solvent: CDCl₃. Data sourced from SpectraBase.[9][10]
Table 2: ¹H and ¹³C NMR Chemical Shift Data for Methyl 8-nitro-1,4-benzodioxane-2-carboxylate (3) and Methyl 5-nitro-1,4-benzodioxane-2-carboxylate (4)
| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate (3) | Methyl 5-nitro-1,4-benzodioxane-2-carboxylate (4) | |
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.06 (pseudo t, J = 3.0 Hz) | 72.1 |
| 3 | 4.59 (dd, J = 11.7, 3.0 Hz), 4.39 (dd, J = 11.7, 3.0 Hz) | 64.6 |
| 5 | - | 139.1 |
| 6 | 7.11 (dd, J = 8.2, 1.6 Hz) | 120.5 |
| 7 | 6.93 (t, J = 8.2 Hz) | 118.8 |
| 8 | - | 144.5 |
| 4a | - | 137.7 |
| 8a | - | - |
| C=O | - | 167.5 |
| OCH₃ | 3.80 (s) | 53.2 |
Solvent: CDCl₃. Data extracted from Bolchi et al., 2023.[5][6]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality 2D NMR spectra.
-
Sample Quantity: For small molecules (<1000 g/mol ), a sample amount of 5-25 mg is typically sufficient for HSQC and HMBC experiments.[11]
-
Solvent: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆). The typical volume is 0.6-0.7 mL.[11] The choice of solvent can influence chemical shifts.
-
Dissolution: It is recommended to first dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and the ability to gently heat or vortex if necessary to achieve complete dissolution.[11]
-
Filtration: To avoid line broadening and distortion of the magnetic field, all samples should be filtered through a pipette with a glass wool plug to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used for organic solvents.[11]
NMR Data Acquisition
The following are general parameters for HSQC and HMBC experiments on a standard NMR spectrometer (e.g., 300-500 MHz). These parameters may need to be optimized for specific molecules and instruments.
HSQC (Heteronuclear Single Quantum Coherence)
The phase-sensitive, gradient-selected HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments) is recommended as it provides multiplicity information (CH/CH₃ vs. CH₂) with opposite phases.
-
Pulse Program: A gradient-selected, sensitivity-enhanced pulse sequence is preferred.
-
Spectral Width (¹H): Set to cover all proton signals, typically 10-12 ppm.
-
Spectral Width (¹³C): Set to cover the expected carbon chemical shift range, typically 0-165 ppm for most benzodioxane derivatives. If an aldehyde is present, extend the range to ~220 ppm.[12]
-
Number of Scans (ns): A multiple of 2 or 4, depending on the pulse program. The number of scans depends on the sample concentration.
-
¹J_CH_ Coupling Constant: Set to an average value of 145 Hz for one-bond C-H couplings.
HMBC (Heteronuclear Multiple Bond Correlation)
A gradient-selected HMBC experiment is standard.
-
Pulse Program: A gradient-selected pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (¹H): Same as for the HSQC experiment.
-
Spectral Width (¹³C): Set to cover the full carbon chemical shift range, including quaternary carbons and carbonyls, typically 0-220 ppm.[12]
-
Number of Scans (ns): A multiple of 2 or 4. The number of scans will depend on the sample concentration.
-
Long-Range Coupling Constant (ⁿJ_CH_): This is a critical parameter. A value of 8 Hz is a good compromise for detecting correlations from couplings in the 5-10 Hz range.[12] For comprehensive analysis, it may be beneficial to run two separate HMBC experiments with the long-range coupling constant optimized for 5 Hz and 10 Hz.[12]
Data Processing
-
Fourier Transformation: Apply a sine-bell or a sine-bell squared window function in both dimensions before Fourier transformation.
-
Phasing: Phase-sensitive HSQC spectra require careful phasing in both dimensions. HMBC spectra are typically processed in magnitude mode.[12]
-
Calibration: Calibrate the spectra using the residual solvent signal or the internal standard (TMS at 0 ppm).
Visualization of Workflows and Analyses
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logic behind using HMBC for isomer differentiation.
Caption: General experimental workflow for 2D NMR analysis.
Caption: Logic for differentiating benzodioxane isomers using HMBC.
Case Study: Differentiating Nitro-Substituted Benzodioxane Isomers
The differentiation between methyl 8-nitro-1,4-benzodioxane-2-carboxylate (3) and methyl 5-nitro-1,4-benzodioxane-2-carboxylate (4) serves as an excellent example of the power of HMBC in structural elucidation. While their ¹H and ¹³C NMR spectra are nearly indistinguishable, specific long-range correlations in the HMBC spectra provide a clear distinction.[5][6]
In the 8-nitro isomer (3), the proton meta to the nitro group (H-6) and the methylene protons of the dioxane ring (H-3) both show a strong three-bond correlation (³J_H/C_) to the same quaternary carbon, C-10.[5]
Conversely, in the 5-nitro isomer (4), the proton meta to the nitro group (H-7) correlates to a different quaternary carbon, C-9, while the dioxane methylene protons (H-3) still correlate to C-10.[5] This differing correlation pattern for the aromatic proton relative to the dioxane bridgehead carbons allows for the unambiguous assignment of the two regioisomers. A similar strategy has been successfully applied to distinguish the corresponding 8-bromo and 5-bromo derivatives.[7][8]
Conclusion
HSQC and HMBC NMR spectroscopy are indispensable techniques for the structural analysis of benzodioxane derivatives. A systematic approach, involving careful sample preparation, optimized data acquisition, and detailed analysis of long-range correlations, enables the unambiguous determination of chemical structures, including the differentiation of closely related isomers. The protocols and data presented here serve as a valuable resource for researchers in medicinal chemistry, natural product chemistry, and drug development.
References
- 1. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Note: Chromatographic Separation of Methyl 1,4-Benzodioxane-2-carboxylate Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 1,4-Benzodioxane-2-carboxylate is a key chiral building block in the synthesis of various biologically active compounds and therapeutic agents.[1][2] The biological activity of these molecules is often highly dependent on the stereochemistry at the C2 position and the substitution pattern on the benzene ring.[2][3] Consequently, the efficient separation and analysis of its isomers—both enantiomers and regioisomers—are critical for research, development, and quality control. This document provides detailed protocols for the chromatographic separation of these isomers.
Part 1: Enantioselective Separation of (R)- and (S)-Methyl 1,4-Benzodioxane-2-carboxylate
This section details the High-Performance Liquid Chromatography (HPLC) method for the resolution of the enantiomers of this compound.
Experimental Protocol:
A robust method for the enantioselective analysis of (R,S)-Methyl 1,4-Benzodioxane-2-carboxylate involves chiral HPLC. This is crucial for monitoring enzymatic kinetic resolutions or for assessing the enantiomeric purity of synthesized materials.[1]
1. Instrumentation and Materials:
- HPLC system with UV detector
- Chiral Stationary Phase: Daicel CHIRALCEL® OJ-H column (5 µm, 4.6 mm × 250 mm)[1]
- Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)[1]
- Flow Rate: 1.0 mL/min[1]
- Column Temperature: 30 °C[1]
- Detection Wavelength: 220 nm[1]
- Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm filter before injection.[2]
2. Chromatographic Procedure:
- Equilibrate the CHIRALCEL® OJ-H column with the mobile phase (n-Hexane/Isopropanol 90:10) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Set the column oven temperature to 30 °C and the UV detector to 220 nm.
- Inject 20 µL of the prepared sample solution.[2]
- Run the analysis for a sufficient time to allow for the elution of both enantiomers.
- Identify the enantiomers based on their retention times.
Data Presentation:
The following table summarizes the typical retention times for the enantiomers of this compound under the specified conditions.
| Enantiomer | Retention Time (min)[1] |
| Enantiomer 1 | 25.2 |
| Enantiomer 2 | 27.1 |
Note: The elution order of (R) and (S) enantiomers may need to be confirmed with enantiopure standards.
Visualization of Experimental Workflow:
Caption: Workflow for the enantioselective separation of this compound isomers by HPLC.
Part 2: Separation of Regioisomers
This section provides a protocol for the separation of positional isomers of substituted this compound, such as bromo or nitro derivatives, using normal phase column chromatography.[3][4]
Experimental Protocol:
The synthesis of substituted Methyl 1,4-Benzodioxane-2-carboxylates often results in a mixture of regioisomers, for example, the 5- and 8-substituted products. These can be effectively separated using silica gel chromatography.[3][4]
1. Instrumentation and Materials:
- Flash chromatography system or glass column for gravity chromatography
- Stationary Phase: Silica gel
- Mobile Phase (for Bromo Isomers): Petroleum ether / Ethyl acetate (80:20, v/v)[3]
- Mobile Phase (for Nitro Isomers): Gradient elution from 100% petroleum ether to 80:20 petroleum ether/ethyl acetate[4][5]
- Detection: Thin Layer Chromatography (TLC) with UV visualization.
2. Chromatographic Procedure:
- Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether) and pack the column.
- Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
- Load the sample onto the top of the silica gel column.
- Begin elution with the specified mobile phase. For bromo isomers, isocratic elution with 80:20 petroleum ether/ethyl acetate is effective.[3] For nitro isomers, a gradient elution may be necessary for optimal separation.[4][5]
- Collect fractions and monitor the separation by TLC.
- Combine the fractions containing each pure isomer and evaporate the solvent to yield the isolated products.
Data Presentation:
The elution order for substituted regioisomers on silica gel is presented below.
| Compound Class | Elution Order | Mobile Phase System[3][4] |
| Bromo-isomers | 1st: Methyl 8-bromo-1,4-benzodioxane-2-carboxylate2nd: Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | Petroleum ether / Ethyl acetate (80:20) |
| Nitro-isomers | 1st: Methyl 8-nitro-1,4-benzodioxane-2-carboxylate2nd: Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | Gradient: Petroleum ether to Petroleum ether / Ethyl acetate (80:20) |
Visualization of Experimental Workflow:
References
- 1. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 1,4-Benzodioxane-2-carboxylate as a Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 1,4-benzodioxane-2-carboxylate is a versatile synthetic intermediate widely employed in the preparation of a variety of biologically active compounds.[1][2][3][4][5] Its rigid bicyclic structure serves as a valuable scaffold in medicinal chemistry, particularly for targeting adrenergic, serotoninergic, and nicotinic receptors.[1] The C2 position's chirality is a critical feature, often leading to high eudismic ratios in the final bioactive molecules.[5] This document provides detailed application notes and experimental protocols for the use of this compound in chemical synthesis, including the preparation of substituted derivatives and its application in the synthesis of the pharmaceutical agent Doxazosin.
Data Presentation
Table 1: Synthesis of Substituted this compound Derivatives
| Entry | Substituent | Catechol Reactant | Product | Yield (%) | Reference |
| 1 | 8-Bromo | 3-Bromocatechol | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | 25 | [1][4] |
| 2 | 5-Bromo | 3-Bromocatechol | Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 40 | [1][4] |
| 3 | 8-Nitro | 3-Nitrocatechol | Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 15.2 | [3] |
| 4 | 5-Nitro | 3-Nitrocatechol | Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 20.1 | [3] |
Table 2: Enzymatic Kinetic Resolution of (±)-Methyl 1,4-Benzodioxane-2-carboxylate
| Enzyme | Mutant | Substrate Concentration (mM) | Enantiomeric Excess (e.e.s %) | Enantioselectivity (E) | Reference |
| Candida antarctica lipase B (CALB) | A225F/T103A | 50 | 97 | 278 | [6] |
Table 3: Spectroscopic Data for this compound Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | 7.56 (dd, J = 8.2, 1.6 Hz, 1H), 7.11 (dd, J = 8.2, 1.6 Hz, 1H), 6.93 (t, J = 8.2 Hz, 1H), 5.06 (pseudo t, J = 3.0 Hz, 1H), 4.59 (dd, J = 11.7, 3.0 Hz, 1H), 4.39 (dd, J = 11.7, 3.0 Hz, 1H), 3.80 (s, 3H) | 167.5, 144.5, 139.1, 137.7, 122.2, 120.5, 118.8, 72.1, 64.6, 53.2 | [3] |
| Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | 7.54 (dd, J = 8.2, 1.6 Hz, 1H), 7.25 (dd, J = 8.2, 1.6 Hz, 1H), 6.97 (t, J = 8.2 Hz, 1H), 4.94 (dd, J = 4.4, 3.2 Hz, 1H), 4.59–4.44 (m, 2H), 3.84 (s, 3H) | 167.5, 143.7, 139.2, 138.3, 122.4, 121.0, 118.6, 71.5, 65.3, 53.2 | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate
This protocol describes the synthesis of bromo-substituted derivatives from 3-bromocatechol.
Materials:
-
3-Bromocatechol
-
Methyl 2,3-dibromopropionate
-
Potassium carbonate
-
Acetone
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Combine equimolar amounts of 3-bromocatechol and methyl 2,3-dibromopropionate in acetone.
-
Add three equivalents of potassium carbonate to the mixture.
-
Reflux the mixture overnight.
-
After cooling, perform a standard aqueous work-up.
-
Purify the crude product by chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (80:20) as the eluent.
-
Two fractions are isolated, corresponding to Methyl 8-bromo-1,4-benzodioxane-2-carboxylate (first eluted, 25% yield) and Methyl 5-bromo-1,4-benzodioxane-2-carboxylate (second eluted, 40% yield).[1][4]
Protocol 2: Synthesis of Methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate
This protocol details the synthesis of nitro-substituted derivatives from 3-nitrocatechol.[3][5]
Materials:
-
3-Nitrocatechol
-
Methyl 2,3-dibromopropionate
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
1 M Aqueous NaOH
-
Brine
-
Sodium sulfate
-
Diethyl ether
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 3-nitrocatechol (12.89 mmol) in a stirred solution of DIPEA (38.68 mmol) in acetonitrile (35 mL).
-
Add a solution of methyl 2,3-dibromopropionate (12.89 mmol) in acetonitrile dropwise.
-
Stir the mixture at reflux overnight.
-
Upon cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, 1 M aqueous NaOH, and brine.
-
Dry the organic layer with sodium sulfate and concentrate to obtain the crude mixture of products.
-
Add diethyl ether (7 mL) and stir the resulting suspension vigorously for 1 hour at room temperature.
-
Filter the suspension to obtain Methyl 8-nitro-1,4-benzodioxane-2-carboxylate as a white solid (15.2% yield).[3]
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel (gradient elution from 100% petroleum ether to 80:20 petroleum ether/ethyl acetate) to isolate additional Methyl 8-nitro-1,4-benzodioxane-2-carboxylate and Methyl 5-nitro-1,4-benzodioxane-2-carboxylate as a viscous oil (20.1% yield).[3]
Protocol 3: Enzymatic Hydrolysis for Kinetic Resolution
This protocol describes the enantioselective hydrolysis of racemic this compound using an engineered lipase.[6]
Materials:
-
(±)-Methyl 1,4-benzodioxane-2-carboxylate
-
Engineered Candida antarctica lipase B (CALB) mutant A225F/T103A
-
Phosphate buffer solution (PBS)
-
n-Butanol
Procedure:
-
Prepare a 5 mL reaction system containing 4 mL of PBS buffer and 1 mL of n-butanol.
-
Add 5 µL of a solution of (±)-Methyl 1,4-benzodioxane-2-carboxylate (5 mg).
-
Once the substrate is fully dissolved, add the CALB mutant (1 mg).
-
Incubate the reaction in a shaker at 30 °C and 220 rpm for 1 hour.
-
Monitor the reaction progress and determine the enantiomeric excess of the remaining substrate and the product by chiral HPLC. The optimal resolution (e.e.s 97%, E = 278) is achieved at a substrate concentration of 50 mM.[6]
Protocol 4: Hydrolysis to 1,4-Benzodioxane-2-carboxylic acid
This protocol outlines the basic hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2N)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of aqueous NaOH solution (typically 1.5-2.0 equivalents).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated HCl.
-
Collect the precipitated 1,4-Benzodioxane-2-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Application in Drug Synthesis: Doxazosin
This compound is a key intermediate in the synthesis of Doxazosin, an alpha-1 adrenergic receptor blocker used to treat hypertension and benign prostatic hyperplasia.[7][8] The synthesis involves the conversion of the methyl ester to an activated form, which is then reacted with the piperazine moiety of the quinazoline core.
The general synthetic pathway is as follows:
-
Hydrolysis of this compound to 1,4-Benzodioxane-2-carboxylic acid.
-
Activation of the carboxylic acid, for example, by conversion to the corresponding acid chloride or by using a coupling agent.
-
Coupling of the activated 1,4-benzodioxane derivative with 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine to form Doxazosin.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxazosin Mesylate | C24H29N5O8S | CID 62978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 1,4-Benzodioxane-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its derivatives, focusing on the widely used condensation reaction between a catechol and methyl 2,3-dibromopropionate.
Q1: My reaction yield is significantly lower than reported values. What are the potential causes?
A1: Low yields in this synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Reagent Quality:
-
Catechol: Ensure the catechol is free from oxidation products, which can be identified by a dark coloration. If necessary, purify the catechol by recrystallization or sublimation before use.
-
Methyl 2,3-dibromopropionate: This reagent can degrade over time. Use freshly distilled or a recently purchased batch for best results. Verify its purity via NMR if in doubt.
-
Solvent and Base: Use anhydrous solvents and ensure the base is of high purity and appropriately handled to avoid introducing water, which can lead to side reactions.
-
-
Reaction Conditions:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Weaker bases may result in incomplete reaction, while overly strong bases can promote side reactions. For instance, potassium carbonate is a common choice, and using at least two equivalents is typical to neutralize the two molecules of HBr generated.[1] N,N-diisopropylethylamine is another effective base.[2]
-
Temperature and Reaction Time: The reaction is typically run at reflux.[1][2] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, prolonged heating at high temperatures might cause decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Extraction: Ensure proper phase separation during aqueous work-up. Sometimes, emulsions can form, leading to loss of product.
-
Purification: The product is often purified by column chromatography.[1] Selecting the appropriate solvent system is crucial for good separation from byproducts and unreacted starting materials.
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. Here are some possibilities:
-
Regioisomers: If you are using a substituted catechol (e.g., 3-bromocatechol or 3-nitrocatechol), the reaction will likely produce a mixture of two regioisomers (e.g., 5- and 8-substituted benzodioxanes).[1][2] These isomers often have very similar Rf values on TLC and require careful chromatographic separation.
-
Polymerization: Catechols can be susceptible to oxidation and polymerization, especially under basic conditions.
-
Incomplete Reaction: Unreacted starting materials (catechol and methyl 2,3-dibromopropionate) will also appear on the TLC plate.
-
Hydrolysis: If water is present in the reaction mixture, the methyl ester of the product can be hydrolyzed to the corresponding carboxylic acid.
Q3: The purification of my product by column chromatography is proving difficult. Any suggestions?
A3: Purification can be challenging, especially when separating regioisomers.
-
Solvent System Optimization: Systematically screen different solvent systems for TLC to find the one that gives the best separation between your desired product and impurities. A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]
-
Gradient Elution: Employing a gradient elution during column chromatography can improve separation.
-
Alternative Purification Methods: If chromatography is ineffective, consider recrystallization as an alternative or complementary purification technique.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic protocol for this compound?
A1: A general and widely used method is the condensation of catechol with methyl 2,3-dibromopropionate in the presence of a base.[1][2]
Experimental Protocols
Protocol 1: Synthesis of Methyl 5- and 8-bromo-1,4-benzodioxane-2-carboxylate [1]
-
Combine equimolar amounts of 3-bromocatechol and methyl 2,3-dibromopropionate in acetone.
-
Add three equivalents of potassium carbonate.
-
Reflux the mixture overnight.
-
After cooling, perform a standard aqueous work-up.
-
Purify the crude product by chromatography on silica gel using a petroleum ether/ethyl acetate (80/20) eluent to separate the two regioisomers.
Protocol 2: Synthesis of Methyl 5- and 8-nitro-1,4-benzodioxane-2-carboxylate [2]
-
Dissolve 3-nitrocatechol in acetonitrile with N,N-diisopropylethylamine (3 equivalents).
-
Add a solution of methyl 2,3-dibromopropionate (1 equivalent) in acetonitrile dropwise.
-
Stir the mixture at reflux overnight.
-
Upon cooling, dilute with ethyl acetate and wash with water, 1 M aqueous NaOH, and finally brine.
-
The regioisomers can be separated by precipitation and chromatography.
Data Presentation
Table 1: Summary of Reported Yields for Substituted this compound Synthesis
| Substituent | Reagents | Base | Solvent | Yield (8-isomer) | Yield (5-isomer) | Reference |
| Bromo | 3-Bromocatechol, Methyl 2,3-dibromopropionate | Potassium Carbonate | Acetone | 25% | 40% | [1] |
| Nitro | 3-Nitrocatechol, Methyl 2,3-dibromopropionate | N,N-diisopropylethylamine | Acetonitrile | 31% | 20% | [2] |
Visualizations
Synthesis Pathway and Key Components
Caption: General workflow for the synthesis of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A logical guide to troubleshooting low yields in the synthesis.
References
Technical Support Center: Purification of Methyl 1,4-Benzodioxane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 1,4-Benzodioxane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its derivatives?
A1: The most common impurities are positional isomers formed during the synthesis, especially when using substituted catechols. For instance, the reaction of 3-substituted catechols can lead to a mixture of 5- and 8-substituted this compound isomers.[1][2][3][4] Other potential impurities include unreacted starting materials (e.g., catechol, methyl 2,3-dibromopropionate) and other reaction by-products.
Q2: Which purification techniques are most effective for this compound?
A2: The most commonly reported and effective purification techniques are:
-
Column Chromatography: Silica gel column chromatography is frequently used to separate positional isomers and remove other impurities.[1][2][5]
-
Recrystallization: This technique can be employed to obtain a highly pure crystalline product.[6][7]
-
Trituration: This method is useful for purifying the crude product by washing away soluble impurities.[5][7]
Q3: How can I separate the positional isomers of substituted this compound?
A3: Separation of positional isomers is a primary challenge and is typically achieved using column chromatography on silica gel.[1][2] The choice of eluent system is critical for successful separation. A gradient elution, for example from petroleum ether to a mixture of petroleum ether and ethyl acetate, has been shown to be effective.[2] In some cases, fractional crystallization or precipitation can also be used to separate isomers.[2]
Q4: What are the recommended storage conditions for this compound?
A4: It is generally recommended to store this compound at room temperature.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Work-up | Presence of unreacted starting materials. | Perform an aqueous wash to remove water-soluble starting materials and salts.[7] |
| Formation of multiple reaction by-products. | Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize side reactions. | |
| Incomplete Separation of Isomers by Column Chromatography | Inappropriate solvent system (eluent). | Optimize the eluent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).[1][2] Run thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before performing column chromatography. |
| Overloading the column. | Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Column packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels to achieve good separation. | |
| Product Fails to Crystallize During Recrystallization | Incorrect solvent or solvent mixture. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[9] If a single solvent is not effective, try a binary solvent system.[9] |
| Solution is not saturated enough. | Concentrate the solution by slowly evaporating the solvent. | |
| Presence of impurities inhibiting crystallization. | Purify the crude product by another method, such as column chromatography, before attempting recrystallization. | |
| Oily Product Obtained Instead of a Solid | The product may have a low melting point or be an oil at room temperature. | Confirm the expected physical state of your specific derivative. Some derivatives, like methyl 5-nitro-1,4-benzodioxane-2-carboxylate, have been isolated as viscous oils.[2] |
| Presence of solvent residue. | Ensure all solvent is removed under high vacuum. |
Data Presentation
Table 1: Column Chromatography Conditions for Isomer Separation
| Compound | Stationary Phase | Eluent System | Reference |
| Methyl 8-bromo- and 5-bromo-1,4-Benzodioxane-2-carboxylate | Silica Gel | 80/20 Petroleum ether/Ethyl acetate | [1] |
| Methyl 8-nitro- and 5-nitro-1,4-Benzodioxane-2-carboxylate | Silica Gel | Gradient: 100% Petroleum ether to 80/20 Petroleum ether/Ethyl acetate | [2] |
| 1,4-Benzodioxane derivatives | Silica Gel | Gradient: Hexane to 20%-35% Ethyl acetate in Hexane | [5] |
Experimental Protocols
Protocol 1: Purification of Methyl 8-bromo- and 5-bromo-1,4-Benzodioxane-2-carboxylate by Column Chromatography[1]
-
Prepare the Crude Product: After the reaction work-up, concentrate the crude product under reduced pressure.
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with petroleum ether.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of 80/20 petroleum ether/ethyl acetate.
-
Collect Fractions: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolate Products: Combine the fractions containing the pure isomers and evaporate the solvent to obtain the purified products. The 8-bromo isomer is reported to elute first, followed by the 5-bromo isomer.
Protocol 2: Purification of Methyl 8-nitro- and 5-nitro-1,4-Benzodioxane-2-carboxylate by Precipitation and Column Chromatography[2]
-
Initial Purification by Precipitation:
-
Treat the crude mixture of isomers with diethyl ether.
-
Stir the suspension vigorously for 1 hour at room temperature.
-
Filter the suspension to isolate the less soluble isomer (methyl 8-nitro-1,4-benzodioxane-2-carboxylate) as a solid.
-
-
Column Chromatography of the Filtrate:
-
Concentrate the filtrate containing the more soluble isomer and any remaining less soluble isomer.
-
Purify the residue by flash chromatography on silica gel.
-
Use a gradient elution starting from 100% petroleum ether and gradually increasing the polarity to 80/20 petroleum ether/ethyl acetate.
-
Collect and analyze fractions to isolate the remaining 8-nitro isomer and the pure 5-nitro isomer.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for separating positional isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - ProQuest [proquest.com]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. calpaclab.com [calpaclab.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1,4-Benzodioxane-2-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely employed method is the condensation of a catechol with methyl 2,3-dibromopropionate.[1][2][3] This reaction is typically carried out in the presence of a base, such as potassium carbonate or an organic amine like N,N-diisopropylethylamine, in a suitable solvent like acetone or acetonitrile.[1][3][4][5]
Q2: What are the primary side reactions or issues I should be aware of?
The main challenges encountered during this synthesis are:
-
Formation of regioisomers: If a substituted catechol is used, the reaction can yield a mixture of positional isomers, which can be difficult to separate.[1][3][6] For example, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate results in both Methyl 5-nitro-1,4-benzodioxane-2-carboxylate and Methyl 8-nitro-1,4-benzodioxane-2-carboxylate.[1]
-
Racemization: When synthesizing enantiomerically pure products, maintaining the stereochemical integrity at the C2 position of the dioxane ring is crucial, as racemization can occur under certain reaction conditions.[7]
-
Incomplete reactions: As with many organic syntheses, incomplete conversion of starting materials can lead to complex crude product mixtures requiring extensive purification.
-
Purification difficulties: The separation of the desired product from regioisomers and other byproducts often requires chromatographic techniques.[1][3]
Q3: How can I distinguish between the different regioisomers?
Advanced NMR techniques are essential for the unambiguous identification of regioisomers.[3] Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are powerful tools for assigning the correct structure by analyzing the correlations between protons and carbons.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Inappropriate base or solvent. - Reaction temperature is too low or reaction time is too short. - Poor quality of starting materials. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., Acetone, Acetonitrile, DMF). - Increase the reaction temperature to reflux and monitor the reaction progress by TLC or LC-MS. - Ensure the purity of the catechol and methyl 2,3-dibromopropionate. |
| Formation of a Mixture of Regioisomers | Use of a non-symmetrical substituted catechol. | This is an inherent outcome of using such catechols.[1][3] Focus on optimizing the separation method. - Chromatography: Utilize column chromatography with a carefully selected eluent system. For example, a petroleum ether/ethyl acetate mixture has been used successfully.[3] - Crystallization/Precipitation: In some cases, one isomer may be selectively precipitated or crystallized from a suitable solvent. For instance, one nitro isomer was separated by precipitation from diethyl ether.[1] |
| Difficulty in Product Purification | - Presence of closely related impurities or unreacted starting materials. - Inseparable regioisomers. | - Work-up: Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities. Washes with dilute acid and base can remove basic and acidic impurities, respectively.[1][4][8] - Chromatography: Optimize the column chromatography conditions (e.g., gradient elution, different stationary phase). - Trituration: Triturating the crude product with a suitable solvent can help to remove soluble impurities, leaving the desired product as a solid.[8] |
| Product Racemization (for chiral synthesis) | The reaction conditions (e.g., harsh base, high temperature) may be promoting racemization.[7] | - Use milder reaction conditions (e.g., lower temperature, weaker base). - Minimize the time the product is exposed to harsh conditions. - Consider a different synthetic strategy if racemization remains a significant issue. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of substituted this compound, highlighting the formation of regioisomers.
| Substituent | Isomer | Yield (%) | Reference |
| 8-Nitro | 31 | [1] | |
| 5-Nitro | 20 | [1] | |
| 8-Bromo | 25 | [3][6] | |
| 5-Bromo | 40 | [3][6] |
Experimental Protocols
General Procedure for the Synthesis of Substituted this compound
This protocol is a generalized representation based on literature procedures.[1][3] Researchers should adapt it based on their specific substrate and laboratory conditions.
-
Reactant Preparation: Dissolve the substituted catechol in a suitable solvent (e.g., acetonitrile or acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add the base (e.g., N,N-diisopropylethylamine or potassium carbonate) to the stirred solution.
-
Addition of Electrophile: Add a solution of methyl 2,3-dibromopropionate in the same solvent dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent like ethyl acetate was used for the reaction, dilute the mixture with it. Wash the organic layer successively with water, a dilute aqueous base solution (e.g., 1 M NaOH), and brine.[1] If a water-miscible solvent like acetone was used, it may need to be removed under reduced pressure before extraction.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to separate the regioisomers and other impurities.[3]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Chromatographic Separation of Benzodioxane Regioisomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the chromatographic separation of benzodioxane regioisomers.
Troubleshooting Guide
This section addresses specific issues in a direct question-and-answer format to help you resolve common experimental problems.
Q1: My benzodioxane regioisomers are not separating at all (complete co-elution). What is the first thing I should check?
A1: Co-elution is a common and significant challenge, especially since the synthesis of 2-substituted 1,4-benzodioxanes often leads to mixtures of positional isomers.[1] When facing complete co-elution, the initial focus should be on enhancing the column's selectivity for your specific isomers.
Troubleshooting Steps:
-
Review Your Stationary Phase: Standard C18 or other non-polar columns may be insufficient for separating structurally similar regioisomers.[2][3] Consider a stationary phase that offers different interaction mechanisms. Porous Graphitic Carbon (PGC) columns have been shown to provide good separation for benzodioxane isomers where classical systems fail.[2] For aromatic isomers, stationary phases with phenyl or pentafluorophenyl (PFP) ligands can offer alternative selectivities through π-π interactions.[3][4]
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving separation.[5][6]
-
Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. These solvents have different polarities and can alter selectivity.[7][8]
-
Adjust Solvent Strength: Systematically vary the ratio of your organic modifier to the aqueous phase. Increasing the aqueous content can increase retention and may improve separation.[5]
-
-
Consider an Alternative Technique: If HPLC fails, Gas Chromatography (GC) may provide the necessary resolution, particularly with a polar stationary phase like trifluoropropylmethyl polysiloxane.[9]
Q2: I have partial separation, but the peaks are broad and overlapping. How can I improve resolution?
A2: Poor resolution with broad peaks indicates issues with either column efficiency (N) or selectivity (α).[7] The goal is to sharpen the peaks and increase the distance between them.
Troubleshooting Steps:
-
Optimize Flow Rate: Higher flow rates can decrease analysis time but may compromise resolution.[5] Try reducing the flow rate to allow more time for interaction between the analytes and the stationary phase.
-
Adjust Temperature: Temperature can significantly impact selectivity, especially in chiral separations.[10] Experiment with different column temperatures (e.g., in 5°C increments from 25°C to 40°C). Lower temperatures often increase chiral selectivity.[7]
-
Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and detector can cause peak broadening.[11] Ensure connections are short and use tubing with a narrow internal diameter.
-
Gradient Elution: If using an isocratic method, switching to a shallow gradient elution can help sharpen peaks and improve the separation of complex mixtures.[6]
Q3: My peak shapes are poor (tailing or fronting). What causes this and how can I fix it?
A3: Poor peak shape compromises quantification accuracy. Peak tailing is often caused by secondary interactions, while fronting can indicate column overload.[7][12]
Troubleshooting Steps for Peak Tailing:
-
Analyte-Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing. For ionizable compounds, adjusting the mobile phase pH to be at least 1-2 units away from the analyte's pKa can suppress this interaction.[13][14] Adding a mobile phase modifier, like a small amount of an amine (e.g., diethylamine) for basic compounds or an acid (e.g., trifluoroacetic acid) for acidic compounds, can also improve peak shape.[8][15]
-
Column Contamination: The column inlet frit or the stationary phase itself can become contaminated.[12] Try flushing the column with a strong solvent or, if the manufacturer allows, reverse the column and flush it.[11]
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Concentration: Injecting too much sample can overload the column.[12] Prepare a more dilute sample and reinject.
-
Check Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[12] Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.
Q4: My retention times are shifting between injections. How can I stabilize my method?
A4: Unstable retention times make peak identification unreliable and suggest a problem with the HPLC system's stability or the method's robustness.[7][16]
Troubleshooting Steps:
-
Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before each injection. For reversed-phase columns, flushing with at least 10-20 column volumes is recommended, especially after changing mobile phases.[11][16]
-
Check the Pump: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates.[16] Degas the mobile phase thoroughly and purge the pump. If the problem persists, the check valves may need cleaning or replacement.[11]
-
Control Column Temperature: Inconsistent column temperature will lead to retention time drift. Use a thermostatted column oven to maintain a stable temperature.[11]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently for each run. If using buffers, make sure they are fully dissolved to prevent precipitation.[7] Evaporation of the organic solvent can change the mobile phase composition over time, so keep solvent bottles capped.[16]
Troubleshooting Workflow for Peak Co-elution
Caption: A logical workflow for troubleshooting the co-elution of benzodioxane regioisomers.
Troubleshooting Summary Table
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Separation / Co-elution | - Inappropriate stationary phase selectivity.[2] - Mobile phase is too strong or has poor selectivity.[5] | - Switch to a Porous Graphitic Carbon (PGC), Phenyl, or PFP column.[2] - Change the organic modifier (ACN vs. MeOH).[7] - Decrease organic content in the mobile phase. |
| Poor Resolution / Broad Peaks | - Sub-optimal flow rate.[5] - Poor column efficiency. - Extra-column volume.[11] - Column contamination.[12] | - Reduce the flow rate. - Switch to a column with smaller particles or a longer length. - Minimize tubing length and use narrower ID tubing. - Flush or replace the column. |
| Peak Tailing | - Secondary interactions with residual silanols.[13] - Column overload.[12] - Contaminated column frit or stationary phase. | - Adjust mobile phase pH away from analyte pKa. - Add mobile phase modifiers (e.g., TFA, DEA).[15] - Dilute the sample. - Flush column or replace frit. |
| Retention Time Drifting | - Insufficient column equilibration.[16] - Air bubbles in the pump or leaks.[11] - Inconsistent column temperature.[11] - Mobile phase composition changing over time. | - Increase equilibration time (10-20 column volumes). - Degas mobile phase and purge the pump; check fittings. - Use a column oven for temperature control. - Prepare fresh mobile phase; keep solvent bottles capped. |
| High Backpressure | - Blockage in the system (frit, column, tubing).[7] - Buffer precipitation in the mobile phase.[7] - Flow rate is too high. | - Systematically disconnect components to locate the blockage.[7] - Reverse-flush column (if allowed) or replace frit. - Ensure buffer is soluble in the mobile phase mixture. - Reduce the flow rate. |
Frequently Asked Questions (FAQs)
Q1: How do I select the right column for separating benzodioxane regioisomers?
A1: Column selection is the most critical factor and depends on the nature of the isomers.[17]
-
For Achiral Regioisomers: Standard C18 columns often lack the necessary selectivity. A Porous Graphitic Carbon (PGC) stationary phase is an excellent choice as it separates molecules based on their steric and electronic properties, which can differ significantly between regioisomers.[2] Phenyl, PFP, and biphenyl phases are also good candidates due to their ability to engage in π-π interactions.[3][4]
-
For Chiral Regioisomers (Enantiomers): A Chiral Stationary Phase (CSP) is required.[18][19] Polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives) are widely used and versatile for separating a broad range of chiral compounds, including those with the benzodioxane scaffold.[10][19][20]
Q2: What is the best approach for mobile phase optimization?
A2: A systematic approach is key.[13]
-
Start with a Scouting Gradient: Begin with a broad gradient (e.g., 5% to 95% organic modifier over 20 minutes) to determine the approximate solvent concentration needed to elute your compounds.
-
Select the Organic Modifier: Screen both acetonitrile and methanol, as they offer different selectivities.[7]
-
Optimize the Gradient or Isocratic Conditions: Based on the scouting run, develop a shallower gradient or an isocratic method to improve separation. Aim for a retention factor (k') between 2 and 10 for the peaks of interest.[7]
-
Adjust pH (if applicable): For ionizable benzodioxane derivatives, the mobile phase pH can dramatically alter retention and selectivity.[13][14] Test different pH values, ensuring you stay within the stable pH range of your column.
Q3: Should I use HPLC or GC for my separation?
A3: The choice depends on the volatility and thermal stability of your benzodioxane derivatives.
-
HPLC: This is the most versatile and common technique.[17] It is suitable for a wide range of benzodioxane compounds, including those that are not volatile or are thermally sensitive. Reversed-phase HPLC is the most common mode.[13]
-
GC-MS: This is a powerful option if your compounds are volatile and thermally stable. GC can offer very high resolution, and the mass spectrometer provides structural information for peak identification.[21] For regioisomers that are difficult to separate, using a more polar column or derivatizing the analytes can improve resolution.[9]
Recommended Starting Conditions for Analysis
| Parameter | HPLC Recommendation | GC Recommendation |
| Column | Porous Graphitic Carbon (PGC) or Phenyl-Hexyl (150 x 4.6 mm, 5 µm) | Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200) or Chiral (e.g., Cyclodextrin-based) (30 m x 0.25 mm, 0.25 µm)[9] |
| Mobile Phase / Carrier Gas | A: Water, B: Acetonitrile or Methanol | Helium at a constant flow of 1.0-1.5 mL/min[4] |
| Gradient / Oven Program | Start with 70:30 ACN:H₂O, adjust as needed.[22] | Start at 100°C, ramp 10°C/min to 280°C.[4] |
| Flow Rate | 1.0 mL/min | N/A |
| Temperature | 30°C | See Oven Program |
| Detection | UV at 254 nm or 290 nm[22][23] | Mass Spectrometry (MS) with Electron Impact (EI) ionization |
| Injection Volume | 5-10 µL | 1 µL (split or splitless) |
Experimental Protocols
Protocol 1: General HPLC-UV Method Development
This protocol outlines a general approach for developing a separation method for benzodioxane regioisomers using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, thermostatted column compartment, and UV/PDA detector.
-
Column: Porous Graphitic Carbon (PGC) (e.g., Hypercarb) or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Sample: Benzodioxane isomer mixture dissolved in mobile phase or a compatible solvent.
2. Procedure:
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[7]
-
Initial Column Equilibration: Install the column and equilibrate with a mobile phase of 50:50 acetonitrile/water at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set the column temperature to 30°C.
-
Scouting Gradient Run:
-
Set the UV detector to monitor at 254 nm.
-
Inject 10 µL of the sample.
-
Run a linear gradient from 20% to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
-
Method Optimization:
-
Based on the scouting run, identify the acetonitrile percentage at which the isomers elute.
-
Develop a shallower gradient around this percentage (e.g., if elution occurs at 60% ACN, try a gradient from 50% to 70% ACN over 20 minutes).
-
Alternatively, develop an isocratic method based on the optimal elution percentage.
-
If separation is still poor, switch the organic modifier to methanol and repeat the scouting and optimization steps.
-
Protocol 2: General Sample Preparation
This protocol provides a standard procedure for preparing samples for chromatographic analysis.
1. Materials:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC or GC vials
-
HPLC-grade solvents (e.g., acetonitrile, methanol, ethanol)
2. Procedure:
-
Weighing: Accurately weigh approximately 10 mg of the benzodioxane isomer sample.
-
Dissolution: Transfer the sample to a 10 mL volumetric flask. Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., ethanol or acetonitrile). Use sonication for 5-10 minutes if the sample does not dissolve easily.[7]
-
Stock Solution: Once dissolved, fill the flask to the 10 mL mark with the same solvent to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution to achieve the desired final concentration (e.g., 0.1 mg/mL or 100 µg/mL) for injection.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a labeled HPLC or GC vial to remove any particulates that could block the system.[7]
Method Development Workflow
Caption: A general workflow for chromatographic method development for isomer separation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. ijsdr.org [ijsdr.org]
- 13. jocpr.com [jocpr.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. shimadzu.at [shimadzu.at]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. csfarmacie.cz [csfarmacie.cz]
- 19. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 20. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. rsc.org [rsc.org]
- 23. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
"optimization of reaction conditions for benzodioxane synthesis"
Welcome to the technical support center for the synthesis of benzodioxanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to assist you with challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of benzodioxanes.
Issue 1: Low Yield in 1,4-Benzodioxane Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis, a common method for preparing 1,4-benzodioxanes from a catechol and a 1,2-dihaloethane, can sometimes result in low yields.[1]
Symptoms:
-
Low conversion of catechol.
-
Formation of multiple side products.
-
Difficulty in isolating the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Base | The choice of base is critical for the deprotonation of catechol. If the reaction is sluggish, consider switching to a stronger base or using a phase-transfer catalyst to improve the reaction rate. |
| Reaction Temperature | While some reactions proceed at room temperature, optimizing the temperature is crucial. Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition that maximizes yield without promoting side reactions.[2] |
| Solvent Choice | The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often effective. Experiment with different solvents to find the one that provides the best solubility for your reactants and facilitates the reaction. |
| Purity of Reactants | Impurities in the catechol or dihaloethane can lead to side reactions and lower yields. Ensure your starting materials are of high purity. |
| Side Reactions | Polymerization of the catechol or elimination reactions of the dihaloethane can compete with the desired cyclization. Using a high dilution of the reactants can sometimes favor the intramolecular cyclization over intermolecular polymerization. |
Experimental Workflow for Optimizing Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Issue 2: Difficulties in Product Purification
Purification of benzodioxane derivatives can be challenging due to the presence of unreacted starting materials, side products, or resulting tars.[3][4]
Symptoms:
-
Oily or sticky crude product.[4]
-
Multiple spots on TLC even after initial purification.
-
Co-elution of product with impurities during column chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has gone to completion.[2] An incomplete reaction will leave starting materials that need to be separated. |
| Formation of Polar Impurities | Acidic or basic work-up conditions can sometimes lead to the formation of highly polar byproducts. A neutral work-up followed by column chromatography might be more effective. |
| Inappropriate Chromatography Conditions | The choice of silica gel mesh size and the eluent system is crucial. A finer mesh silica gel can provide better separation. A gradient elution from a non-polar solvent to a more polar solvent system can help in separating compounds with close Rf values.[4][5] |
| Product Crystallization Issues | Some benzodioxane derivatives are oils or low-melting solids that are difficult to crystallize. Trituration with a non-polar solvent like hexane can sometimes induce crystallization or remove non-polar impurities.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the 1,4-benzodioxane ring system?
The most prevalent method is the Williamson ether synthesis, which involves the condensation of a catechol with a 1,2-dihaloethane in the presence of a base.[1] Other methods include the condensation of phenols with aldehydes, which can lead to 1,3-benzodioxanes.
Q2: How can I choose the appropriate starting materials for my desired benzodioxane derivative?
The choice of starting materials will dictate the substitution pattern on your final product. For 1,4-benzodioxanes, a substituted catechol and a 1,2-dihaloethane are typically used.[1] For instance, starting with gallic acid allows for the synthesis of 1,4-benzodioxane-6-carboxylic acid derivatives.[3][4][6]
Q3: What analytical techniques are essential for characterizing my synthesized benzodioxanes?
The structure of synthesized benzodioxanes should be confirmed using a combination of spectroscopic methods. These include:
-
Fourier-Transform Infrared Spectroscopy (FTIR) to identify characteristic functional groups.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to determine the chemical structure and connectivity of atoms.[3][4]
-
High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula.[3][4]
Q4: Are there any specific safety precautions I should take during benzodioxane synthesis?
Standard laboratory safety practices should always be followed. Many of the reagents used, such as 1,2-dihaloethanes and strong bases, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Benzodioxane from Catechol and 1,2-Dibromoethane
This protocol is a general representation of the Williamson ether synthesis for 1,4-benzodioxane.
Materials:
-
Catechol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone (dry)
-
Ethyl acetate
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[1]
Procedure:
-
To a solution of catechol in dry acetone, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).[5]
General Workflow for Benzodioxane Synthesis and Purification
References
Technical Support Center: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for Methyl 1,4-Benzodioxane-2-carboxylate. It includes troubleshooting guides and frequently asked questions in a Q&A format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing racemic this compound?
A1: The most frequently cited method is a variation of the Williamson ether synthesis. This involves the condensation of catechol with methyl 2,3-dibromopropionate.[1][2][3] This one-step reaction is valued for its simplicity and use of commercially available starting materials.[2]
Q2: Are there alternative "greener" synthetic routes available?
A2: Yes, innovative and greener pathways are being explored. One such method involves the reaction of catechol with glycerol carbonate in the presence of a basic catalyst.[4] This method has been used to selectively synthesize 2-hydroxymethyl-1,4-benzodioxane, a key intermediate that can be further oxidized and esterified to the desired product.[4] This approach avoids the use of halogenated reactants and can be performed without a solvent.[4]
Q3: How can I synthesize an enantiomerically pure form of this compound?
A3: Enantiopure forms are crucial for many pharmaceutical applications due to the different biological activities of each enantiomer.[5][6] A common strategy is the kinetic resolution of the racemic mixture. This can be achieved effectively using enzymes, such as lipase from Candida antarctica B (CALB), which selectively catalyzes the hydrolysis or transesterification of one enantiomer, allowing for the separation of the two.[5][6] For instance, lipase-catalyzed transesterification can yield the S-(-)-enantiomer with high enantiomeric excess.[5]
Q4: Can I synthesize the target compound by first preparing the carboxylic acid and then esterifying it?
A4: Absolutely. An alternative two-step route involves first synthesizing 1,4-Benzodioxan-2-carboxylic acid and then converting it to its methyl ester. The acid can be prepared by condensing catechol with ethyl 2,3-dibromopropionate, followed by saponification (hydrolysis) of the resulting ester.[7] The purified carboxylic acid can then be esterified to this compound using a standard method like Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst.[8]
Troubleshooting Guides
Q5: My reaction yield is consistently low when reacting catechol with methyl 2,3-dibromopropionate. What are the potential causes and solutions?
A5: Low yields in this condensation reaction can stem from several factors:
-
Base and Solvent Choice: The choice of base and solvent is critical. Anhydrous potassium carbonate is commonly used as the base, and dry acetone or DMF are suitable solvents.[7][9] Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Reaction Temperature and Time: The reaction may require heating (reflux) for several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in catechol or methyl 2,3-dibromopropionate can lead to side reactions. Use purified reagents for best results.
-
Side Product Formation: Catechol has two hydroxyl groups, and side reactions can occur. Using the correct stoichiometry is important to minimize the formation of undesired byproducts.
Q6: I am using a 3-substituted catechol and obtaining a mixture of two positional isomers (e.g., 5- and 8-substituted products). How can I separate and identify them?
A6: The formation of regioisomers is a common issue when using asymmetrically substituted catechols.[10][11]
-
Separation: The two isomers can often be separated using column chromatography on silica gel.[2][10] In some cases, fractional crystallization can also be effective; for example, one isomer may precipitate from a specific solvent while the other remains in solution.[2]
-
Identification: Unambiguous identification of the isomers can be challenging as their standard 1H and 13C NMR spectra can be very similar.[3][10][11] Advanced NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC), are highly effective for distinguishing between the 5- and 8-substituted isomers by analyzing the long-range correlations between protons and quaternary carbons.[2][10]
Q7: I am attempting an enzymatic resolution, but the enantiomeric excess (e.e.) of my product is poor. How can I improve it?
A7: Optimizing the conditions of the enzymatic reaction is key to achieving high enantioselectivity.
-
Enzyme Choice: While Candida antarctica lipase B (CALB) is effective, other lipases or esterases could offer different selectivity.[5] Screening different enzymes may be beneficial.
-
Solvent System: The choice of co-solvent can significantly impact enzyme activity and selectivity. For the hydrolysis of Methyl 1,4-benzodioxan-2-carboxylate, using n-butanol as a co-solvent has been shown to be effective.[6]
-
Temperature: Enzyme activity is temperature-dependent. The optimal temperature for the resolution of this substrate has been found to be around 30 °C.[6]
-
Reaction Time (Conversion): For kinetic resolutions, it is critical to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate.[5] Proceeding beyond this point will decrease the e.e. of the product.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic and resolution methods.
Table 1: Synthesis of Substituted Methyl 1,4-Benzodioxane-2-carboxylates
| Starting Materials | Product(s) | Base / Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-Bromocatechol + Methyl 2,3-dibromopropionate | Methyl 8-bromo-1,4-benzodioxane-2-carboxylate | K₂CO₃ / Acetone | 25% | [10] |
| Methyl 5-bromo-1,4-benzodioxane-2-carboxylate | 40% | [10] | ||
| 3-Nitrocatechol + Methyl 2,3-dibromopropionate | Methyl 8-nitro-1,4-benzodioxane-2-carboxylate | K₂CO₃ / Acetone | 31% | [3] |
| | Methyl 5-nitro-1,4-benzodioxane-2-carboxylate | | 20% |[3] |
Table 2: Enzymatic Kinetic Resolution Data
| Method | Substrate | Enzyme | Key Result | Reference |
|---|---|---|---|---|
| Transesterification | (±)1,4-Benzodioxan-2-carboxylic acid | Candida antarctica lipase B | S-enantiomer product with >95% e.e. at 50% yield | [5] |
| Hydrolysis | (±)Methyl 1,4-benzodioxan-2-carboxylate | Engineered Candida antarctica lipase B (A225F/T103A) | Optimal resolution (e.e.s 97%, E = 278) at 30°C with 20% n-butanol |[6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate[10]
-
A mixture of 3-bromocatechol, methyl 2,3-dibromopropionate, and anhydrous potassium carbonate is prepared in dry acetone.
-
The reaction mixture is heated under reflux and stirred. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
A standard aqueous work-up is performed.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether/ethyl acetate (80/20) eluent to isolate the two separate regioisomers.
Protocol 2: Enzymatic Hydrolysis of (±)-Methyl 1,4-benzodioxan-2-carboxylate[6]
-
Prepare a 5 mL reaction system consisting of 4 mL of PBS buffer and 1 mL of n-butanol.
-
Add 5 mg of the racemic substrate, (±)-Methyl 1,4-benzodioxan-2-carboxylate, and ensure it is fully dissolved.
-
Add 1 mg of the desired Candida antarctica lipase B (CALB) mutant to the solution.
-
Place the reaction mixture in a shaker at 30 °C and 220 rpm.
-
Monitor the reaction for 1 hour. The conversion and enantiomeric excess of the substrate and product are determined by chiral HPLC analysis.
Protocol 3: Synthesis of 1,4-Benzodioxan-2-carboxylic acid[7]
-
Condense catechol with ethyl 2,3-dibromopropionate in dry acetone in the presence of anhydrous potassium carbonate to form ethyl 1,4-benzodioxan-2-carboxylate.
-
Perform a successive saponification (base-catalyzed hydrolysis) of the intermediate ester to yield 1,4-benzodioxan-2-carboxylic acid.
-
The final product is isolated as a white solid.
Visualized Workflows and Pathways
Caption: Primary synthesis via condensation of catechol.
Caption: Two-step synthesis via a carboxylic acid intermediate.
Caption: Workflow for separating and identifying regioisomers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. air.unimi.it [air.unimi.it]
- 4. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurjchem.com [eurjchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Methyl 1,4-Benzodioxane-2-carboxylate Stability
Welcome to the technical support center for Methyl 1,4-Benzodioxane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is primarily susceptible to degradation through two main pathways:
-
Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions, yielding 1,4-Benzodioxane-2-carboxylic acid and methanol. Basic conditions, in particular, can accelerate this process and may also lead to racemization at the C2 position.[1][2][3]
-
Thermal Degradation: Exposure to high temperatures can induce decomposition of the molecule. Aromatic esters may degrade through complex pathways involving the cleavage of the ester bond.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the potential for degradation.
Q3: My analytical results show a new peak eluting near the main compound. What could it be?
A3: A new peak in your chromatogram likely indicates the presence of a degradation product. The most common degradation product is 1,4-Benzodioxane-2-carboxylic acid, formed via hydrolysis of the methyl ester. To confirm its identity, you can compare the retention time with a standard of 1,4-Benzodioxane-2-carboxylic acid.
Q4: I am observing a loss of chiral purity over time. What could be the cause?
A4: Loss of chiral purity, or racemization, can occur at the stereocenter (C2) of the dioxane ring. This is often facilitated by basic conditions during hydrolysis of the ester.[6] To mitigate this, ensure that your experimental conditions are neutral or slightly acidic and avoid prolonged exposure to basic environments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in the main peak area (loss of potency) | Hydrolytic degradation of the ester. | - Verify the pH of your sample and solutions. Avoid acidic or basic conditions. - Store samples at a lower temperature. - Prepare solutions fresh before use. |
| Appearance of a new, more polar peak in the chromatogram | Formation of the carboxylic acid degradation product. | - Confirm the identity of the new peak using a reference standard of 1,4-Benzodioxane-2-carboxylic acid. - Review storage and experimental conditions to minimize hydrolysis. |
| Inconsistent analytical results | Sample degradation during analysis. | - Ensure the mobile phase is not strongly acidic or basic. - Control the temperature of the autosampler and column. - Reduce the run time if possible. |
| Discoloration of the sample (yellowing) | Potential oxidative or photolytic degradation. | - Store the compound in an inert atmosphere (e.g., under argon or nitrogen). - Protect the sample from light by using amber vials or covering with foil. |
Data Presentation: Forced Degradation Studies
The following tables summarize hypothetical data from forced degradation studies on this compound. These studies are essential for understanding the stability profile of the compound.[7][8][9]
Table 1: Summary of Forced Degradation Results
| Stress Condition | Conditions | % Degradation (Hypothetical) | Major Degradation Product |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | 15% | 1,4-Benzodioxane-2-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at RT for 4h | 45% | 1,4-Benzodioxane-2-carboxylic acid |
| Oxidative | 3% H₂O₂ at RT for 24h | 8% | Unidentified polar degradants |
| Thermal | 80 °C for 72h | 12% | Various minor degradants |
| Photolytic | ICH Q1B conditions | 10% | Unidentified degradants |
Table 2: pH-Dependent Hydrolysis Profile (Hypothetical Data)
| pH | Temperature (°C) | Time (h) | % Degradation |
| 2.0 | 60 | 24 | 12% |
| 5.0 | 60 | 24 | 5% |
| 7.0 | 60 | 24 | <1% |
| 9.0 | 25 | 4 | 25% |
| 12.0 | 25 | 1 | 60% |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the mixture at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature.
-
Withdraw aliquots at 0, 1, 2, and 4 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the mixture at 60 °C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Oxidative Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Procedure:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Dilute the aliquots with mobile phase for HPLC analysis.
-
Protocol 3: Thermal Degradation Study
-
Solid State:
-
Place a known amount of solid this compound in a vial.
-
Keep the vial in a calibrated oven at 80 °C.
-
Analyze samples at 24, 48, and 72 hours by dissolving in a suitable solvent and diluting for HPLC analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Keep the solution in a sealed vial at 60 °C.
-
Analyze aliquots at 0, 8, 24, and 48 hours.
-
Protocol 4: Photostability Study
-
Procedure:
-
Expose solid this compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples by HPLC.
-
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for the appearance of unexpected peaks.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
"avoiding racemization in chiral benzodioxane synthesis"
Technical Support Center: Chiral Benzodioxane Synthesis
Welcome to the technical support center for the stereoselective synthesis of chiral 1,4-benzodioxanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to maintaining enantiomeric purity during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral 1,4-benzodioxanes?
A1: Racemization is a critical issue in the synthesis of enantiopure 2-substituted-1,4-benzodioxanes.[1][2] The primary causes stem from reaction conditions and intermediates that allow for the loss of stereochemical integrity. Key factors include:
-
Base-Induced Racemization: Strong bases can deprotonate the chiral center (especially if it's activated, e.g., adjacent to a carbonyl group), leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.[3]
-
Reaction Mechanism: Synthetic routes that proceed through an S(_N)1-type mechanism can lead to racemization. The formation of a planar carbocation intermediate allows a nucleophile to attack from either side, producing both enantiomers.[4]
-
Starting Material Purity: The enantiomeric purity of the final product can be no higher than that of the chiral starting materials. It is crucial to ensure the high enantiomeric excess (e.e.) of precursors before synthesis.
-
Workup and Purification Conditions: Exposure to acidic or basic conditions during aqueous workup or chromatography (e.g., on acidic silica gel) can also induce racemization.[3]
Q2: Which synthetic methods are preferred for minimizing racemization?
A2: Several methods are employed to synthesize chiral benzodioxanes while preserving stereochemistry:
-
Williamson Ether Synthesis: This classical method, involving the reaction of a catechol with a chiral electrophile, is effective. However, it relies heavily on a pure S(_N)2 mechanism to ensure inversion of configuration and avoid racemization. The choice of base and solvent is critical.[5]
-
Mitsunobu Reaction: This reaction allows for the conversion of a secondary alcohol to a phenyl ether with a clean inversion of stereochemistry, proceeding via an S(_N)2 pathway.[6][7][8] It is a powerful tool for creating the chiral center with high fidelity, though purification from reaction byproducts can be challenging.[8][9][10]
-
Catalytic Asymmetric Hydrogenation: Modern methods using iridium or other metal catalysts can achieve highly enantioselective hydrogenation of prochiral benzodioxine precursors to yield chiral benzodioxanes with excellent e.e.[11][12]
-
Enzymatic Kinetic Resolution: Biocatalytic methods, such as kinetic resolution using lipases like Candida antarctica lipase B (CALB), can be highly effective in separating enantiomers from a racemic mixture, yielding products with very high optical purity.[11]
Q3: How can I accurately determine the enantiomeric excess (e.e.) of my benzodioxane product?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable and widely used method.[1][2][13][14]
-
Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are common choices.[15] The selection process is often empirical, requiring screening of different columns and mobile phases.[14]
-
Method Development: A typical starting point for method development involves using a mobile phase of n-hexane and isopropanol (IPA) for normal-phase chromatography.[1] Modifiers like acids (e.g., formic or trifluoroacetic acid) may be needed to improve peak shape and resolution.[1][13]
-
Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm filter, and analyzed at a concentration of approximately 0.5-1 mg/mL.[1]
Troubleshooting Guide: Low Enantiomeric Excess (e.e.)
This guide addresses the common problem of obtaining a final product with lower-than-expected enantiomeric purity.
Problem: The final 1,4-benzodioxane product shows significant racemization (low e.e.).
Below is a troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting flowchart for diagnosing low e.e.
Detailed Explanations for Troubleshooting Steps:
-
Base and Solvent Selection: The choice of base and solvent significantly impacts the reaction's stereoselectivity by influencing the competition between S(_N)2 (inversion) and S(_N)1 (racemization) pathways.[4][16][17] Aprotic solvents (like THF, DMF) generally favor the S(_N)2 mechanism, while polar protic solvents can stabilize carbocation intermediates, promoting the S(_N)1 pathway. Weaker bases (e.g., Cs₂CO₃, K₃PO₄) are often preferred as they are strong enough to deprotonate the nucleophile but less likely to cause epimerization of the chiral center.[18]
-
Temperature Control: Lowering the reaction temperature is a crucial strategy to minimize racemization.[3] Higher temperatures can provide the activation energy needed for undesired side reactions, including epimerization and elimination.
-
Neutral Workup: Quenching the reaction with a neutral buffer, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), can prevent exposure to harsh pH levels that might catalyze racemization of the product.[3]
Experimental Protocols & Data
Protocol 1: Synthesis of (R)-2-hydroxymethyl-1,4-benzodioxane via Epoxide Ring Opening and Cyclization
This two-step protocol is adapted from a method designed to maintain high optical purity.[19]
Step A: Epoxide Ring Opening
-
In a reaction vessel under an inert atmosphere, dissolve catechol (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add a tertiary organic amine (e.g., triethylamine, 1.1 eq).
-
Add chiral (R)-epichlorohydrin or a glycidyl sulfonate (1.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and remove the solvent under reduced pressure to obtain the crude ring-opened intermediate.
Step B: Intramolecular Cyclization (Williamson Ether Synthesis)
-
Dissolve the crude intermediate from Step A in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add an inorganic base, such as 2M NaOH solution (2.4 eq), dropwise over 1.5 hours, maintaining the temperature at 0 °C.
-
Stir the mixture for an additional 2.5 hours at 0 °C.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers successively with 2M NaOH solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Table 1: Effect of Reaction Conditions on Yield and Enantiomeric Excess (e.e.)
The following data summarizes the outcome of the synthesis of (R)-2-hydroxymethyl-1,4-benzodioxane under various conditions, demonstrating the importance of controlled base addition and temperature.[19]
| Entry | Base | Temperature | Time | Yield (%) | e.e. (%) |
| 1 | 2M NaOH | 0 °C | 4 h | 68% | 99.4% |
| 2 | 2M NaOH | 0 °C | 4 h | 61% | 99.2% |
| 3 | 2M NaOH | 0 °C | 4 h | 53% | 99.3% |
Data adapted from syntheses using different tertiary amines in the first step, followed by a standardized cyclization.[19]
Visualizing Reaction Pathways
Mechanism: S(_N)2 vs. S(_N)1 Pathways in Benzodioxane Formation
The stereochemical outcome of the cyclization step is determined by the dominant reaction mechanism.
Caption: Competing SN2 and SN1 pathways in chiral synthesis.
This diagram illustrates that reaction conditions favoring the S(_N)2 pathway are essential for maintaining high enantiomeric excess. Conditions that promote an S(_N)1 mechanism will inevitably lead to racemization through the formation of a planar carbocation intermediate.[4]
References
- 1. air.unimi.it [air.unimi.it]
- 2. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. study.com [study.com]
- 5. francis-press.com [francis-press.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Process for the preparation of chiral 2-hydroxymethyl-1,4-benzodioxane compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of Methyl 1,4-Benzodioxane-2-carboxylate. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to address common challenges encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound? A1: The most straightforward and widely reported method is the condensation of a catechol derivative with methyl 2,3-dibromopropionate.[1][2][3] This reaction is a variation of the Williamson ether synthesis, where the catechol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile.[4]
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant? A2: Scaling up this synthesis introduces several critical variables that can impact yield and purity. Key challenges include:
-
Thermal Management: The reaction can be exothermic, and larger volumes may lead to uneven heating or localized hot spots, promoting side reactions.[5]
-
Mixing Efficiency: Inadequate mixing in large reactors can result in poor mass transfer and localized concentration gradients, leading to incomplete reactions or increased byproduct formation.[5]
-
Reagent Addition Strategy: The rate of addition for reagents like methyl 2,3-dibromopropionate becomes more critical at scale to control the reaction rate and temperature.
-
Impurity Profile: Minor side-reactions at the lab scale can become significant sources of impurities in a larger batch, complicating purification.[5]
-
Work-up and Purification: Phase separations and extractions can be more complex at scale. Purification methods like chromatography may become impractical, necessitating a robust crystallization procedure.[6]
Q3: Which side reactions are most common in this synthesis? A3: The synthesis is a type of Williamson ether synthesis, which is prone to competing side reactions:
-
E2 Elimination: A common byproduct is an alkene, formed through an E2 elimination reaction, particularly if reaction temperatures are too high or sterically hindered bases are used.[7][8]
-
C-Alkylation: Phenoxide nucleophiles are ambident and can undergo C-alkylation in addition to the desired O-alkylation, leading to isomeric impurities. The choice of solvent is crucial in directing the reaction towards O-alkylation.[7][9]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower after scaling up.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of Catechol | Ensure a sufficiently strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH) is used to drive the formation of the alkoxide.[7][10] Verify the stoichiometry of the base; typically, slightly more than two equivalents are needed for the catechol. |
| Poor Mixing / Mass Transfer | Switch from magnetic stirring to an overhead mechanical stirrer appropriate for the reactor volume. Ensure the impeller design provides adequate agitation to keep all components in suspension and well-mixed.[5] |
| Thermal Gradients / Runaway Reaction | Implement controlled, dropwise addition of the alkyl halide to manage the exothermic nature of the reaction. Ensure the reactor's heating/cooling jacket can efficiently dissipate the heat generated.[5] Lowering the reaction temperature can also favor the desired SN2 reaction over elimination.[7] |
| Hydrolysis of Alkyl Halide | Ensure all reagents and solvents are anhydrous. Water can react with the alkyl halide, especially under basic conditions, to form alcohol byproducts. |
Problem 2: I am observing significant byproduct formation.
| Possible Cause | Recommended Solution |
| Formation of Alkene Byproduct | This is likely due to a competing E2 elimination reaction.[8] To minimize this, use the least sterically hindered base possible that is still effective. Lowering the reaction temperature generally favors the SN2 pathway over E2.[7] A typical temperature range for Williamson ether synthesis is 50-100 °C.[7] |
| Formation of C-Alkylation Impurities | The solvent choice is critical for directing the alkylation of phenoxides. To favor the desired O-alkylation, switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Protic solvents can promote C-alkylation.[7][9] |
| Unreacted Starting Materials | If the reaction is sluggish or incomplete, consider increasing the reflux time. Aprotic polar solvents like DMF or DMSO are generally preferred as they can accelerate SN2 reactions.[7] Ensure the base is strong enough to fully deprotonate the catechol.[10] |
Problem 3: The final product is difficult to purify at scale.
| Possible Cause | Recommended Solution |
| Oily Product / Failure to Crystallize | The presence of impurities often inhibits crystallization. Attempt to remove impurities via an aqueous wash (e.g., 1M NaOH) during the work-up to remove unreacted catechol or acidic byproducts.[1] If the product is an ester, consider hydrolysis to the carboxylic acid, which may be more crystalline and easier to purify, followed by re-esterification.[11] |
| Column Chromatography is Not Viable | Develop a robust crystallization procedure. Screen various solvents and solvent mixtures to find conditions that provide good yield and purity. Seeding the solution with a small crystal of pure product can aid crystallization. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields reported in the literature for the synthesis of this compound and its derivatives.
| Starting Materials | Base | Solvent | Conditions | Product | Yield | Reference |
| 3-Nitrocatechol, Methyl 2,3-dibromopropionate | N,N-diisopropylethylamine | Acetonitrile | Reflux, overnight | Methyl 8-Nitro-1,4-benzodioxane-2-carboxylate | 15.2% | [1] |
| 3-Bromocatechol, Methyl 2,3-dibromopropionate | K₂CO₃ | Acetone | Reflux, overnight | Methyl 5- and 8-bromo-1,4-benzodioxane-2-carboxylate | Not specified | [3] |
| Methyl gallate, 1,2-Dibromoethane | K₂CO₃ | Acetone | Reflux, 18 hours | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b][1][12]dioxine-6-carboxylate | 47% | [11][13] |
Detailed Experimental Protocols
Protocol: Synthesis via Condensation of Catechol and Methyl 2,3-dibromopropionate
This protocol is a generalized procedure based on common literature methods.[1][3]
Materials:
-
Substituted Catechol (e.g., 3-nitrocatechol)
-
Methyl 2,3-dibromopropionate
-
Base (e.g., K₂CO₃ or N,N-diisopropylethylamine)
-
Solvent (e.g., Acetonitrile or Acetone)
-
Ethyl acetate
-
Water
-
1 M Aqueous NaOH
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve the substituted catechol (1.0 eq) in the chosen solvent (e.g., acetonitrile). Add the base (3.0 eq).
-
Reagent Addition: In the dropping funnel, prepare a solution of methyl 2,3-dibromopropionate (1.0 eq) in the same solvent. Add this solution dropwise to the stirred catechol mixture over a period of 1-2 hours, especially at a larger scale, to control any exotherm.
-
Reaction: Heat the mixture to reflux and stir overnight. Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: Upon completion, cool the mixture to room temperature. If using a solid base like K₂CO₃, filter it off. Dilute the filtrate with ethyl acetate.
-
Aqueous Extraction: Wash the organic layer successively with water, 1 M aqueous NaOH (to remove unreacted catechol), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by either column chromatography on silica gel or by crystallization from a suitable solvent (e.g., diethyl ether or isopropanol).[1][12]
Mandatory Visualization
The following diagrams illustrate key workflows for troubleshooting the scale-up synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Methyl 1,4-Benzodioxane-2-carboxylate.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your synthesis.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consult the following table to diagnose and address the issue.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Typical reaction times are overnight.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: The reaction is often run at reflux.[1][2] Ensure the reaction temperature is appropriate for the solvent being used.- Base Stoichiometry: An insufficient amount of base can lead to an incomplete reaction. Use at least two equivalents of a base like potassium carbonate to deprotonate both hydroxyl groups of the catechol.[1] |
| Sub-optimal Reagents | - Reagent Quality: Ensure the purity of your starting materials, catechol and methyl 2,3-dibromopropionate. Impurities in starting materials can lead to side reactions and lower yields.[3] - Base Strength: While potassium carbonate is commonly used, a stronger base like sodium hydride (NaH) could be considered if deprotonation of the catechol is incomplete, though this may increase the risk of side reactions. |
| Side Reactions | - Elimination: While less common with primary halides, elimination reactions can compete with the desired substitution. Ensure you are using methyl 2,3-dibromopropionate and not a more sterically hindered dihalide. - Hydrolysis: If water is present in the reaction mixture, the methyl ester product can hydrolyze to the corresponding carboxylic acid. Ensure you are using anhydrous solvents and reagents. |
| Work-up Issues | - Product Loss During Extraction: Ensure proper partitioning of your product into the organic phase during aqueous work-up. Multiple extractions with a suitable solvent are recommended. - Product Loss During Purification: Optimize your column chromatography conditions (e.g., silica gel activity, solvent system) to minimize product loss. |
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are these impurities?
A2: The presence of multiple spots indicates a mixture of compounds. The following table outlines the most common impurities and their likely origins.
| Impurity | Description & Likely Cause | Identification & Removal |
| Regioisomers | When using a substituted catechol, two positional isomers can form. For example, with 3-bromocatechol, both 5-bromo and 8-bromo isomers are produced.[1] | - Identification: These isomers often have very similar Rf values on TLC but can be distinguished by careful NMR analysis (e.g., HMBC).[1] - Removal: Separation is typically achieved by column chromatography on silica gel.[1][2] |
| Unreacted Catechol | The starting catechol may remain if the reaction is incomplete. | - Identification: Compare the spot with a standard of the starting catechol on TLC. - Removal: Can be removed by an aqueous basic wash (e.g., with NaOH solution) during work-up, or by column chromatography.[4] |
| Unreacted Methyl 2,3-dibromopropionate | The starting dihaloester may remain if the reaction is incomplete. | - Identification: Compare the spot with a standard of the starting material on TLC. - Removal: Typically removed by column chromatography. |
| 1,4-Benzodioxane-2-carboxylic acid | Hydrolysis of the methyl ester product, which can occur if water is present during the reaction or work-up, especially under basic conditions.[5] | - Identification: Can be observed by a change in polarity on TLC and confirmed by NMR or IR spectroscopy (broad O-H stretch). - Removal: Can be removed by an aqueous basic wash during work-up, or by column chromatography. |
| Catechol-derived Side Products | Catechol can be prone to oxidation, especially under basic conditions, leading to colored impurities.[3] | - Identification: Often appear as colored spots on the TLC plate. - Removal: Usually removed by column chromatography. Using an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: The following is a general protocol based on literature procedures.[1][2]
Materials:
-
Substituted or unsubstituted catechol (1 equivalent)
-
Methyl 2,3-dibromopropionate (1 - 1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2 - 3 equivalents)
-
Anhydrous solvent (e.g., Acetone or Acetonitrile)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the catechol, potassium carbonate, and anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the catechol.
-
Add methyl 2,3-dibromopropionate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[1]
Q2: How can I confirm the structure of my product and identify the regioisomers?
A2: A combination of spectroscopic techniques is essential for structure confirmation.
-
¹H and ¹³C NMR: These will confirm the presence of the benzodioxane ring system and the methyl ester group.
-
HMBC (Heteronuclear Multiple Bond Correlation) NMR: This 2D NMR technique is particularly useful for unambiguously identifying the correct regioisomer when a substituted catechol is used.[1] By observing long-range correlations between protons and carbons, the exact substitution pattern on the aromatic ring can be determined.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the ester carbonyl group and the C-O ether linkages.
Q3: What are some common impurities that might be present in the starting catechol?
A3: Commercially available catechol may contain other dihydroxybenzene isomers as impurities.
| Common Catechol Impurities | Typical Specification Limits |
| Hydroquinone | ≤ 0.2% |
| Resorcinol | ≤ 0.2% |
| Pyrogallol | ≤ 0.1% |
| Phenol | ≤ 0.05% |
| Data sourced from typical commercial specifications.[3] |
It is recommended to use high-purity catechol (≥99.0%) to minimize the introduction of these impurities into your reaction.[3]
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis.
References
Validation & Comparative
Confirming the Structure of Methyl 1,4-Benzodioxane-2-carboxylate: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative analysis of spectroscopic data to definitively identify Methyl 1,4-Benzodioxane-2-carboxylate and differentiate it from similar compounds. Detailed experimental protocols and data are presented to support this structural elucidation.
The structural confirmation of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By analyzing the data from each of these methods, a complete and accurate picture of the molecule's connectivity and composition can be assembled. This guide will compare the expected spectroscopic data for this compound with that of a closely related analogue, Ethyl 1,4-Benzodioxane-2-carboxylate, to highlight the subtle yet definitive differences that allow for their distinction.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its ethyl ester analogue.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | ~6.9 (m, 4H, Ar-H), 4.9 (dd, 1H, O-CH-CO), 4.4 (dd, 1H, O-CH₂), 4.3 (dd, 1H, O-CH₂), 3.8 (s, 3H, O-CH₃) | ~169 (C=O), ~143 (Ar-C-O), ~142 (Ar-C-O), ~122 (Ar-CH), ~117 (Ar-CH), ~70 (O-CH-CO), ~65 (O-CH₂), ~53 (O-CH₃) |
| Ethyl 1,4-Benzodioxane-2-carboxylate | ~6.9 (m, 4H, Ar-H), 4.9 (dd, 1H, O-CH-CO), 4.4 (dd, 1H, O-CH₂), 4.3 (dd, 1H, O-CH₂), 4.2 (q, 2H, O-CH₂-CH₃), 1.3 (t, 3H, O-CH₂-CH₃) | ~168 (C=O), ~143 (Ar-C-O), ~142 (Ar-C-O), ~122 (Ar-CH), ~117 (Ar-CH), ~70 (O-CH-CO), ~65 (O-CH₂), ~62 (O-CH₂-CH₃), ~14 (O-CH₂-CH₃) |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR Spectroscopy (cm⁻¹) | Mass Spectrometry (EI-MS), m/z (relative intensity) |
| This compound | ~1740 (C=O stretch, ester), ~1280 & ~1100 (C-O stretch), ~1500 & ~1600 (C=C stretch, aromatic) | 194 (M⁺), 135 (M⁺ - COOCH₃), 107, 77 |
| Ethyl 1,4-Benzodioxane-2-carboxylate | ~1735 (C=O stretch, ester), ~1270 & ~1100 (C-O stretch), ~1500 & ~1600 (C=C stretch, aromatic) | 208 (M⁺), 135 (M⁺ - COOCH₂CH₃), 107, 77 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 0-12 ppm. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 0-220 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Instrumentation: Use an electron ionization (EI) mass spectrometer.
-
Acquisition: Acquire the mass spectrum in the positive ion mode over a mass range of m/z 50-500. The electron energy is typically set to 70 eV.
Visualization of the Structural Confirmation Workflow
The logical process for confirming the structure of this compound is illustrated in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
This guide provides a framework for the definitive structural confirmation of this compound using standard spectroscopic techniques. By carefully following the outlined experimental protocols and comparing the acquired data with the provided reference values, researchers can confidently identify their synthesized compound.
A Comparative Guide to the Synthesis of Methyl 1,4-Benzodioxane-2-carboxylate
For researchers and professionals in the field of drug development and organic chemistry, the synthesis of Methyl 1,4-Benzodioxane-2-carboxylate, a key intermediate for various pharmacologically active compounds, is of significant interest. This guide provides a comparative overview of the primary synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route based on specific laboratory or industrial requirements.
Comparison of Synthesis Methods
The synthesis of this compound can be broadly approached through three distinct methods: direct condensation, enzymatic kinetic resolution, and the Williamson ether synthesis. Each method offers unique advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions.
| Method | Key Reagents | Reaction Conditions | Typical Yield | Purity/Selectivity | Key Advantages | Key Disadvantages |
| Condensation | Catechol derivative, Methyl 2,3-dibromopropionate, Base (e.g., K₂CO₃, N,N-diisopropylethylamine) | Reflux in a suitable solvent (e.g., Acetone, Acetonitrile) overnight. | 51-65% (combined isomers) | Produces a racemic mixture of regioisomers requiring separation. | Straightforward, one-pot reaction. | Formation of regioisomers necessitates purification; moderate yields. |
| Enzymatic Kinetic Resolution | Racemic this compound, Lipase (e.g., Candida antarctica lipase B) | Mild conditions (e.g., 30°C) in a buffered solution with a co-solvent (e.g., n-butanol). | ~50% (for the desired enantiomer) | High enantiomeric excess (e.g., >97% e.e.s).[1] | Produces enantiomerically pure product. | Limited to 50% theoretical yield for one enantiomer; requires the racemic starting material. |
| Williamson Ether Synthesis | Catechol, Methyl 3-chloro-2-hydroxypropanoate (or similar haloester), Strong Base (e.g., NaH) | Anhydrous polar aprotic solvent (e.g., DMF, DMSO), typically at elevated temperatures. | Variable, generally 50-95% for ether formation. | Can be regioselective depending on the precursors. | Versatile and widely applicable for ether synthesis. | Requires anhydrous conditions and a strong base; potential for side reactions. |
Experimental Protocols
Method 1: Condensation of a Catechol Derivative with Methyl 2,3-dibromopropionate
This method provides a direct route to racemic this compound and its derivatives. The following protocol is a representative example using a substituted catechol.
Materials:
-
3-Substituted Catechol (e.g., 3-nitrocatechol or 3-bromocatechol)
-
Methyl 2,3-dibromopropionate
-
Base (e.g., Potassium Carbonate or N,N-diisopropylethylamine)
-
Solvent (e.g., Acetone or Acetonitrile)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-substituted catechol in the chosen solvent along with the base.
-
Add a solution of methyl 2,3-dibromopropionate dropwise to the stirred mixture.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water, 1 M aqueous NaOH (in the case of 3-nitrocatechol), and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude mixture of regioisomers.
-
The isomers can be separated by fractional crystallization from a solvent like diethyl ether, followed by column chromatography of the mother liquor on silica gel.
Quantitative Data Example (for 3-bromocatechol):
-
Yield of Methyl 8-bromo-1,4-benzodioxane-2-carboxylate: 25%
-
Yield of Methyl 5-bromo-1,4-benzodioxane-2-carboxylate: 40%
Method 2: Enzymatic Kinetic Resolution of Racemic this compound
This method is employed to obtain enantiomerically pure forms of the target compound from a racemic mixture.
Materials:
-
Racemic (±)-Methyl 1,4-Benzodioxane-2-carboxylate
-
Candida antarctica lipase B (CALB), often immobilized (e.g., Novozym 435)
-
Phosphate buffer solution (PBS)
-
n-Butanol (co-solvent)
-
Substrate solution (e.g., 50 mM in a suitable solvent)
Procedure:
-
Prepare a reaction system containing PBS buffer and n-butanol (e.g., 4 mL PBS and 1 mL n-butanol).
-
Add the substrate solution of racemic this compound to the reaction system.
-
Initiate the reaction by adding the CALB enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 220 rpm) for a specified time (e.g., 1 hour or until ~50% conversion is reached).
-
Monitor the reaction progress and enantiomeric excess of the remaining substrate using chiral High-Performance Liquid Chromatography (HPLC).
Optimal Resolution Data:
-
Temperature: 30°C
-
Co-solvent: 20% n-butanol
-
Substrate Concentration: 50 mM
-
Resulting Enantiomeric Excess of Substrate (e.e.s): 97%[1]
Method 3: Williamson Ether Synthesis
This classical method for ether formation can be adapted for the intramolecular cyclization to form the 1,4-benzodioxane ring.
Materials:
-
Catechol
-
A suitable haloester (e.g., Methyl 3-chloro-2-hydroxypropanoate)
-
Strong base (e.g., Sodium Hydride, NaH)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)
Procedure:
-
To a stirred suspension of a strong base like sodium hydride in anhydrous DMF, add a solution of catechol in DMF dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for a period to allow for the formation of the sodium salt of catechol.
-
Add a solution of the haloester (e.g., Methyl 3-chloro-2-hydroxypropanoate) in DMF to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic and Analytical Workflows
To better illustrate the processes involved, the following diagrams outline the general synthesis and purification workflow, as well as the logic of the enzymatic resolution.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical workflow of the enzymatic kinetic resolution process.
References
A Comparative Guide to Methyl 1,4-Benzodioxane-2-carboxylate and Other Benzodioxane Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of Methyl 1,4-Benzodioxane-2-carboxylate and other key benzodioxane derivatives, focusing on their antimicrobial and anticancer properties. The information herein is supported by experimental data to aid researchers in drug development and structure-activity relationship (SAR) studies.
Overview of Key Benzodioxane Derivatives
This compound serves as a versatile starting material for the synthesis of a wide array of derivatives.[1][2][3] Its chemical structure allows for modifications at the carboxylate group and on the aromatic ring, leading to compounds with diverse pharmacological profiles. This guide will compare the parent compound with derivatives featuring modifications such as the introduction of oxadiazole and benzamide moieties, which have shown significant biological activity.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following tables summarize the antimicrobial and anticancer activities of selected benzodioxane derivatives. It is important to note that the data presented is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Antimicrobial Activity
Benzodioxane derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for several derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3,4-Oxadiazole Derivative 1 | Staphylococcus aureus | 8 | [1] |
| Bacillus subtilis | 16 | [1] | |
| Escherichia coli | 32 | [1] | |
| Aspergillus niger | 16 | [1] | |
| Candida albicans | 8 | [1] | |
| 1,3,4-Oxadiazole Derivative 2 | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 32 | [1] | |
| Escherichia coli | 64 | [1] | |
| Aspergillus niger | 32 | [1] | |
| Candida albicans | 16 | [1] | |
| Benzodioxane-Benzamide FZ116 | Streptococcus pneumoniae | 25-80 | [4] |
| Benzodioxane-Benzamide FZ100 | Streptococcus pneumoniae | 25-80 | [4] |
Anticancer Activity
Several benzodioxane derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a common measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-Benzodioxane Hybrid | HepG2 (Liver) | >110 (5-Fluorouracil) | [5] |
| HeLa (Cervical) | >110 (5-Fluorouracil) | [5] | |
| SW1116 (Colon) | >110 (5-Fluorouracil) | [5] | |
| BGC823 (Gastric) | >110 (5-Fluorouracil) | [5] | |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [6] |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | [6] | |
| Benzofuran–oxadiazole 5d | A549 (Lung) | 6.3 ± 0.7 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of benzodioxane derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
1. Preparation of Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates.
-
A few colonies are transferred to a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
The suspension is then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Compounds:
-
The benzodioxane derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Positive control (microorganism in broth without compound) and negative control (broth only) wells are included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The benzodioxane derivatives are dissolved in DMSO and then diluted to various concentrations in the culture medium.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well.
-
Control wells with vehicle (DMSO) and untreated cells are included.
-
The plates are incubated for a further 48-72 hours.
3. MTT Addition and Incubation:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C in a humidified 5% CO2 atmosphere.
4. Formazan Solubilization and Absorbance Measurement:
-
After incubation, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Calculation of IC50:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language for Graphviz.
Caption: Workflow for determining the cytotoxicity of benzodioxane derivatives using the MTT assay.
Many benzodioxane derivatives exert their effects by interacting with G protein-coupled receptors, such as the α1-adrenergic receptors. The following diagram illustrates the canonical α1-adrenergic signaling pathway.
Caption: The α1-adrenergic receptor signaling cascade initiated by ligand binding.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data presented in this guide highlights their potential as antimicrobial and anticancer agents. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field, facilitating further investigation and the design of novel therapeutic agents based on the versatile 1,4-benzodioxane scaffold. Future comparative studies under standardized conditions will be crucial for elucidating precise structure-activity relationships and identifying lead compounds for clinical development.
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Semantic Scholar [semanticscholar.org]
- 4. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Methyl 1,4-Benzodioxane-2-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of Methyl 1,4-Benzodioxane-2-carboxylate and its structurally related analogs. The information presented herein is curated from preclinical studies to facilitate further research and development in this promising area of drug discovery.
Data Presentation: A Quantitative Comparison
The biological activities of various 1,4-benzodioxane derivatives are summarized below. These tables highlight the anticancer, anti-inflammatory, monoamine oxidase B (MAO-B) inhibitory, and platelet aggregation inhibitory properties of these compounds, providing a clear comparison of their potencies.
Anticancer Activity
A series of 1,4-benzodioxane-hydrazone derivatives have been evaluated for their anticancer properties. The data below presents the 50% growth inhibition (GI₅₀) values against various human cancer cell lines from the NCI-60 panel.
| Compound ID | Derivative Class | Target Cell Line | GI₅₀ (µM) |
| 7e | 1,4-Benzodioxane-hydrazone | MDA-MB-435 (Melanoma) | 0.20[1] |
| M14 (Melanoma) | 0.46[1] | ||
| SK-MEL-2 (Melanoma) | 0.57[1] | ||
| UACC-62 (Melanoma) | 0.27[1] | ||
| Average (56 cell lines) | 6.92 [1] |
Note: Compound 7e demonstrated broad-spectrum anticancer activity across 56 different human cancer cell lines.
Monoamine Oxidase B (MAO-B) Inhibition
Certain 1,4-benzodioxan-substituted chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative diseases.
| Compound ID | Derivative Class | IC₅₀ (µM) for hMAO-B | Selectivity Index (SI) vs. hMAO-A |
| 22 | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)prop-2-en-1-one | 0.026[3] | >1538[3] |
| 12 | 1,4-benzodioxan-substituted thienyl chalcone | 0.11[4] | >333[4] |
Note: A higher selectivity index indicates a greater specificity for MAO-B over MAO-A, which is a desirable characteristic for minimizing side effects.
Platelet Aggregation Inhibition
Derivatives of 1,4-benzodioxine have been investigated for their ability to inhibit platelet aggregation, a key process in thrombosis.
| Compound ID | Derivative Class | Agonist | IC₅₀ (µM) | Target | IC₅₀ (µM) |
| 9-2p | 1,4-Benzodioxine derivative | ADP | 41.7[5] | GPIIb/IIIa | 2.3[5] |
| Thrombin | 22.2[5] |
Note: Compound 9-2p's potent inhibition of the GPIIb/IIIa receptor suggests a strong mechanism-based antiplatelet effect.
Anti-inflammatory Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of the 1,4-benzodioxane analogs.
NCI-60 Human Tumor Cell Line Screen (One-Dose and Five-Dose Assays)
The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.[7]
-
Cell Culture and Plating: The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[7]
-
Compound Addition: Test compounds are initially solubilized in DMSO. For the one-dose screen, compounds are added at a single concentration of 10⁻⁵ M.[7][8] Compounds showing significant activity proceed to a five-dose screen at concentrations typically ranging from 10⁻⁴ M to 10⁻⁸ M.
-
Incubation and Fixation: After a 48-hour incubation with the test compounds, the cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried.[7]
-
Staining and Measurement: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.[7] Unbound dye is removed by washing with 1% acetic acid. The bound stain is then solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The percentage growth is calculated relative to the no-drug control and the cell count at time zero. This allows for the determination of growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[7][8]
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of compounds on MAO-B activity.[9]
-
Reagents and Preparation: The assay buffer consists of 100 mM potassium phosphate at pH 7.4. Recombinant human MAO-B is used as the enzyme source. A fluorogenic probe such as Amplex® Red is used for detection, along with horseradish peroxidase (HRP). The MAO-B substrate is typically benzylamine.[9]
-
Assay Procedure:
-
Test compounds are pre-incubated with the MAO-B enzyme in the assay buffer in a 96-well plate.
-
The reaction is initiated by adding a mixture of the MAO-B substrate, Amplex® Red, and HRP.
-
The plate is incubated at 37°C, and the fluorescence is measured kinetically using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
-
Mechanism of Detection: MAO-B catalyzes the oxidation of its substrate, producing hydrogen peroxide (H₂O₂). HRP then uses H₂O₂ to oxidize the non-fluorescent Amplex® Red to the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to MAO-B activity.[9]
-
Data Analysis: The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is then determined by fitting the dose-response data to a sigmoidal curve.[10]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.[11][12]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 10-15 minutes).[11]
-
PPP is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15-20 minutes).[13]
-
-
Assay Procedure:
-
The aggregometer is calibrated using PPP (set to 100% light transmission) and PRP (set to 0% light transmission).
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
The test compound or vehicle is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., ADP, thrombin, collagen) is added to induce aggregation.
-
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC₅₀ value is calculated as the concentration of the compound that inhibits agonist-induced platelet aggregation by 50%.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate a key signaling pathway implicated in the anticancer activity of some 1,4-benzodioxane analogs and a general workflow for the biological evaluation of these compounds.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myhematology.com [myhematology.com]
A Comparative Spectroscopic Guide to Benzodioxane Isomers
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the available quantitative spectroscopic data for 1,4-benzodioxane and 4H-1,3-benzodioxin.
Table 1: 1H NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1,4-Benzodioxane | CDCl₃ | 6.84 | m | 4H | Aromatic H |
| 4.27 | s | 4H | -OCH₂CH₂O- | ||
| 4H-1,3-Benzodioxin | - | Data not available | - | - | - |
| 1,2-Benzodioxane | - | Data not available | - | - | - |
Table 2: 13C NMR Spectroscopic Data
| Isomer | Solvent | Chemical Shift (δ) ppm |
| 1,4-Benzodioxane[1] | CDCl₃ | 143.5, 121.5, 117.2, 64.4 |
| 4H-1,3-Benzodioxin | - | Data not available |
| 1,2-Benzodioxane | - | Data not available |
Table 3: Mass Spectrometry Data
| Isomer | Ionization Mode | m/z (relative intensity) |
| 1,4-Benzodioxane | Electron Ionization (EI) | 136 (M+, 100), 108 (30), 80 (85), 52 (40) |
| 4H-1,3-Benzodioxin | Electron Ionization (EI) | 136 (M+, 45), 107 (100), 78 (50), 77 (40) |
| 1,2-Benzodioxane | - | Data not available |
Table 4: Infrared (IR) Spectroscopy Data
| Isomer | Sample Phase | Key Absorption Bands (cm⁻¹) | Assignment |
| 1,4-Benzodioxane | Liquid Film | 3050-2850, 1600, 1500, 1270, 1110 | C-H stretch (aromatic & aliphatic), C=C stretch (aromatic), C-O stretch |
| 4H-1,3-Benzodioxin | Vapor | Data available in spectral databases | - |
| 1,2-Benzodioxane | - | Data not available | - |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols based on the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance (or equivalent) NMR spectrometer, typically operating at 300 MHz or 400 MHz for 1H NMR and 75 MHz or 100 MHz for 13C NMR.
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Standard pulse programs are used for acquiring 1H and 13C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) systems equipped with an electron ionization (EI) source.
-
Sample Introduction: For GC-MS analysis, samples are introduced via a GC column, which separates the components of a mixture before they enter the mass spectrometer.
-
Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios (m/z) of the ions are detected.
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometers are commonly used.
-
Sample Preparation: Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Vapor phase spectra are also available in some databases.
-
Data Acquisition: The spectrometer measures the absorption of infrared radiation by the sample, and the data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of benzodioxane isomers.
This guide highlights the importance of a multi-spectroscopic approach for the characterization of benzodioxane isomers. While data for 1,4-benzodioxane is well-established, further experimental and computational studies are needed to provide a complete comparative dataset for all three isomers, which will be invaluable for researchers in synthetic chemistry, pharmacology, and drug development.
References
Navigating the Analytical Landscape for Methyl 1,4-Benzodioxane-2-carboxylate: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methodologies for the validation of Methyl 1,4-Benzodioxane-2-carboxylate, a key building block in the synthesis of various biologically active compounds.
While specific validated analytical method comparisons for this compound are not extensively documented in publicly available literature, this guide extrapolates from established analytical techniques for structurally similar benzodioxane derivatives and general principles of analytical method validation. The focus is on providing a framework for developing and validating analytical methods for this compound, with an emphasis on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Analysis of Chromatographic Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Both HPLC and GC are powerful chromatographic techniques suitable for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Stationary Phase | C18 or C8 reversed-phase silica gel. | Polysiloxane-based capillary columns (e.g., DB-5, DB-17). |
| Typical Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water mixtures. | Inert gases like Helium, Nitrogen, or Hydrogen. |
| Detection | UV-Vis (typically around 254 nm for aromatic compounds), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Sample Volatility | Not a requirement. | The compound must be volatile and thermally stable. |
| Derivatization | Generally not required. | May be necessary for non-volatile or thermally labile compounds. |
| Selectivity | High, can be tuned by altering mobile phase composition and stationary phase. | High, especially when coupled with a mass spectrometer. |
| Sensitivity | Good to excellent, particularly with MS detection. | Good to excellent, especially with FID and MS detectors. |
Experimental Protocols: A Blueprint for Validation
Detailed and reproducible experimental protocols are fundamental to the validation process. Below are generalized protocols for HPLC and GC methods that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: Capillary column with a non-polar or medium-polarity stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (for FID).
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration suitable for GC analysis.
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following diagram illustrates the key stages involved in this process.
A typical workflow for the validation of an analytical method.
Key Validation Parameters: A Tabular Summary
The performance of an analytical method is assessed through a series of validation parameters. The following table outlines these parameters and their typical acceptance criteria for methods used in pharmaceutical analysis.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature, etc. |
Logical Relationships in Method Development and Validation
The development and validation of an analytical method is an iterative process. The following diagram illustrates the logical flow from initial development to final implementation.
Logical flow from method development to routine application.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a robust and reliable analytical method for the validation of this compound, ensuring the quality and consistency of this important pharmaceutical intermediate.
A Comparative Guide to Catalysts for Benzodioxane Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of benzodioxanes, a critical scaffold in many pharmaceutical agents. The performance of different catalysts is evaluated based on yield, selectivity, and reaction conditions, supported by experimental data from recent literature. Detailed experimental protocols and a generalized workflow are included to aid in the practical application of these findings.
Data Presentation: Catalyst Performance Comparison
The following tables summarize the quantitative data for different catalytic approaches to benzodioxane synthesis, allowing for a clear comparison of their performance.
Table 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane from Catechol and Glycerol Carbonate
This table compares homogeneous and heterogeneous basic catalysts for the synthesis of 2-hydroxymethyl-1,4-benzodioxane.
| Catalyst | Type | Temperature (°C) | Time (h) | Catechol Conversion (%) | 2-Hydroxymethyl-1,4-benzodioxane Yield (%) | Reference |
| NaOCH₃ | Homogeneous | 170 | 1 | >99 | 88 | [1] |
| Na-mordenite | Heterogeneous | 170 | 5 | 93 | 75 | [1] |
| MgO | Heterogeneous | 170 | 5 | 88 | 70 | [1] |
Table 2: Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines
This table presents the performance of an Iridium-based catalyst system in the enantioselective synthesis of various chiral 1,4-benzodioxanes.
| Substrate (2-substituent) | Catalyst System | Temperature (°C) | Time (h) | Pressure (psi H₂) | Isolated Yield (%) | Enantiomeric Ratio (er) | Reference |
| Cyclopropyl | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 50 | 24 | 600 | 92 | 98.5:1.5 | [2] |
| Phenyl | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 50 | 24 | 600 | 95 | 99:1 | [2] |
| 2-Thienyl | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 70 | 24 | 600 | 85 | 99:1 | [2] |
| Methyl ester | [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer | 50 | 24 | 600 | 93 | 95:5 | [2] |
Table 3: Phase-Transfer Catalyzed Synthesis of 1,4-Benzodioxane
The synthesis of 1,4-benzodioxane from catechol and 1,2-dichloroethane can be significantly improved by using phase-transfer catalysis, which enhances both the reaction speed and yield compared to traditional methods that require expensive polar solvents.[3]
Note: Specific comparative data for different phase-transfer catalysts for this reaction was not available in a single source. The effectiveness of various quaternary ammonium salts as phase-transfer catalysts is well-established in similar nucleophilic substitution reactions.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane using a Homogeneous Basic Catalyst
Materials:
-
Catechol
-
Glycerol carbonate (GlyC)
-
Sodium methoxide (NaOCH₃)
-
Methanol (for catalyst preparation)
-
Solvent for extraction (e.g., ethyl acetate)
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in a minimal amount of methanol.
-
Add sodium methoxide (as a solution in methanol or as a solid).
-
Add a slight excess of glycerol carbonate to the mixture.
-
Heat the reaction mixture to 170 °C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-hydroxymethyl-1,4-benzodioxane.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted 1,4-Benzodioxine
Materials:
-
2-Substituted 1,4-benzodioxine substrate (e.g., 2-cyclopropyl-1,4-benzodioxine)
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
(R,R,R,R)-BIDIME-dimer (chiral ligand)
-
Anhydrous and degassed solvents (e.g., THF, Methanol)
-
Acetic acid
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-substituted 1,4-benzodioxine substrate, [Ir(cod)Cl]₂, and the (R,R,R,R)-BIDIME-dimer ligand to a reaction vessel.
-
Add the degassed solvents (THF and Methanol) and acetic acid to the vessel.
-
Seal the reaction vessel and transfer it to a high-pressure autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to 600 psi.
-
Heat the reaction mixture to the specified temperature (e.g., 50 °C) and stir for 24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric ratio of the product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2]
Mandatory Visualization
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a general workflow for the comparative study of different catalysts in the synthesis of a target benzodioxane derivative.
References
A Comparative Guide to the Antimicrobial and Antioxidant Activities of Benzodioxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial and antioxidant properties of various benzodioxane derivatives, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation and development.
Comparative Antimicrobial Activity
Benzodioxane derivatives have demonstrated notable activity against a range of pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzodioxane derivatives against various microorganisms. Lower MIC values indicate greater antimicrobial potency.
Table 1: Antimicrobial Activity (MIC, µg/mL) of Benzodioxane Derivatives
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus niger | Reference |
| 1,3,4-Oxadiazole Derivatives | ||||||
| Compound 3d | 0.25 | 0.5 | 1 | - | - | [1] |
| Compound 3g | 0.5 | 1 | 0.5 | - | - | [1] |
| Compound 3h | 1 | 0.5 | 0.25 | - | - | [1] |
| Piperazine Derivatives | ||||||
| Compound 6b | Significant Activity | - | Significant Activity | Significant Activity | - | [2][3] |
| Benzodioxane-Benzamides | ||||||
| FZ95 | 0.25 (MSSA & MRSA) | <0.1 | - | - | - | [4] |
| FZ100 | 0.1 (MSSA & MRSA) | <0.1 | - | - | - | [4] |
| FZ116 | Promising Activity | Promising Activity | - | - | - | [4] |
| FZ118 | Promising Activity | Promising Activity | - | - | - | [4] |
| FZ119 | Promising Activity | Promising Activity | - | - | - | [4] |
| Reference Drugs | ||||||
| Norfloxacin | 8 | 8 | 8 | - | - | [1] |
| Chloramphenicol | 8 | 8 | 16 | - | - | [1] |
| Fluconazole | - | - | - | 16 | 8 | [1] |
MSSA: Methicillin-sensitive Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus. '-' indicates data not available.
Comparative Antioxidant Activity
Several benzodioxane derivatives have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant activity. The half-maximal inhibitory concentration (IC50) is a common measure of antioxidant efficacy, with lower values signifying stronger activity.
Table 2: Antioxidant Activity (IC50) of Benzodioxane Derivatives
| Compound/Derivative | DPPH Assay (µM) | Superoxide Anion Scavenging | Reference |
| Piperazine Derivatives | |||
| Compound 7a (4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine) | Moderate Activity | - | [2][3] |
| Benzodiazepine Derivatives | |||
| Compound 7a | 39.85 | - | [5] |
| Compound 7b | 79.95 | - | [5] |
| Flavanoid Derivatives | |||
| rac-15a, -16a, -17, -18, (-)-15a, (-)-16a | - | Inhibitory Activity | [6] |
| Reference Drug | |||
| Trolox | 7.72 | - | [5] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl. '-' indicates data not available.
Experimental Protocols
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
ABTS Radical Cation Generation: The ABTS radical cation is produced by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.
-
Reaction Mixture: The test compound is added to the ABTS radical cation solution.
-
Absorbance Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Mechanism of Action and Experimental Workflow
Antimicrobial Mechanism of Action: FtsZ Inhibition
A significant mechanism of antimicrobial action for some benzodioxane-benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[7][8] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of cell division. Inhibition of FtsZ disrupts Z-ring formation, leading to a blockage of cell division and ultimately bacterial cell death.
Antimicrobial mechanism of benzodioxane derivatives via FtsZ inhibition.
General Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the antimicrobial and antioxidant activities of newly synthesized benzodioxane derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Synthesis and antioxidant activity of flavanoid derivatives containing a 1,4-benzodioxane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
Safety Operating Guide
Proper Disposal of Methyl 1,4-Benzodioxane-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of Methyl 1,4-Benzodioxane-2-carboxylate and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all unused this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) as hazardous waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing and potential chemical reactions.
-
-
Containerization:
-
Place the waste in a clearly labeled, leak-proof, and chemically compatible container. The container should be sealed tightly to prevent any leakage of liquids or release of vapors.
-
The label should prominently display "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
The storage area should be cool and dry to prevent any degradation of the container or its contents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical name and any known hazards based on related compounds.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity, date of generation, and the date it was transferred for disposal. This documentation is essential for regulatory compliance.
-
Hazard Profile of Structurally Related Compounds
The following table summarizes the known hazards of 1,4-Benzodioxan-2-carboxylic acid, a closely related compound. It is prudent to assume that this compound may exhibit similar properties.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. Wear protective gloves and clothing. |
| Eye Irritation | Causes serious eye irritation. | Avoid contact with eyes. Wear safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Methyl 1,4-Benzodioxane-2-carboxylate
This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1,4-Benzodioxane-2-carboxylate (CAS No: 3663-79-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary
-
Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary if there is a splash potential.[4][5][6] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[4][6] | Inspect gloves for integrity before use.[7] Dispose of contaminated gloves after use. |
| Protective clothing (e.g., lab coat). | To prevent skin exposure.[5] Contaminated clothing should be removed and washed before reuse.[2][3] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][7] | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][7]
2. Handling the Chemical:
-
Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]
4. In Case of a Spill:
-
Ensure adequate ventilation and remove all sources of ignition.[3][8]
-
Wear appropriate personal protective equipment as outlined above.[2]
-
For solid spills, sweep up and shovel into a suitable container for disposal. Avoid creating dust.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal.
-
Prevent the chemical from entering drains.[8]
Disposal Plan
-
Dispose of waste contents and containers in accordance with local, state, and federal regulations.[2][3]
-
Waste should be handled by a licensed professional waste disposal service.[9]
-
Do not allow the product to be released into the environment.[2][8]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. 1,4-Benzodioxane-2-carboxylic acid | C9H8O4 | CID 2735450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.ch [fishersci.ch]
- 8. afgsci.com [afgsci.com]
- 9. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
